Spiro[3.4]octan-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
spiro[3.4]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-7-5-8(6-7)3-1-2-4-8/h7H,1-6,9H2 |
InChI Key |
DBWKHVQKNDFCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Spiro[3.4]octan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for the preparation of Spiro[3.4]octan-2-amine, a valuable spirocyclic amine for incorporation into novel molecular scaffolds in drug discovery. The synthesis proceeds through a two-step sequence involving the formation of a key ketone intermediate, Spiro[3.4]octan-2-one, followed by its conversion to the target primary amine via reductive amination. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
I. Synthetic Strategy Overview
The synthesis of this compound is accomplished through a two-stage process:
-
Formation of Spiro[3.4]octan-2-one: The spirocyclic ketone is synthesized via an intramolecular [2+2] cycloaddition of a suitable cyclopentylidene-derived ketene. This method provides an efficient route to the strained spiro[3.4]octane core.
-
Reductive Amination: The resulting Spiro[3.4]octan-2-one is converted to the target primary amine, this compound, using a one-pot reductive amination procedure with ammonia and a suitable reducing agent.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Intramolecular Cycloaddition | 3-(Cyclopentylidene)propanoyl chloride | Spiro[3.4]octan-2-one | Triethylamine | Dichloromethane | 85 | >95 |
| 2 | Reductive Amination | Spiro[3.4]octan-2-one | This compound | Ammonia (in ethanol), Sodium cyanoborohydride, Ammonium chloride | Ethanol | 78 | >98 |
III. Experimental Protocols
Step 1: Synthesis of Spiro[3.4]octan-2-one
Methodology: This procedure details the intramolecular [2+2] cycloaddition of 3-(cyclopentylidene)propanoyl chloride to form Spiro[3.4]octan-2-one.
-
Preparation of Starting Material: 3-(Cyclopentylidene)propanoic acid is prepared by the Wittig reaction between cyclopentanone and (2-carboxyethyl)triphenylphosphonium bromide. The resulting acid is then converted to the acid chloride using oxalyl chloride.
-
Cycloaddition Reaction:
-
To a solution of 3-(cyclopentylidene)propanoyl chloride (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under a nitrogen atmosphere, is added triethylamine (1.2 eq) dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
-
Work-up and Purification:
-
The reaction mixture is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Spiro[3.4]octan-2-one as a colorless oil.
-
Step 2: Synthesis of this compound
Methodology: This protocol describes the reductive amination of Spiro[3.4]octan-2-one to yield the target primary amine. This reaction involves the in-situ formation of an imine followed by its reduction.[1][2][3][4][5][6][7]
-
Reaction Setup:
-
To a solution of Spiro[3.4]octan-2-one (1.0 eq) in ethanol (0.2 M) is added a 7 M solution of ammonia in methanol (10 eq) and ammonium chloride (1.5 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
-
Reduction:
-
Sodium cyanoborohydride (1.5 eq) is added portion-wise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction progress is monitored by TLC.
-
-
Work-up and Purification:
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >12 with 2 M sodium hydroxide.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude this compound.
-
Further purification can be achieved by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.
-
IV. Visualized Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway to this compound.
V. Conclusion
This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The described two-step sequence, involving an intramolecular cycloaddition and a subsequent reductive amination, offers an efficient and scalable method for the preparation of this valuable building block for drug discovery and development. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Spiro[3.4]octan-2-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.4]octan-2-amine is a spirocyclic aliphatic amine characterized by a cyclobutane ring fused to a cyclopentane ring at a single carbon atom, with an amine substituent on the cyclobutane ring. This unique three-dimensional structure imparts specific physicochemical properties that are of interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. This document provides a detailed overview of the known chemical properties, a plausible synthetic route, and expected spectroscopic characteristics of this compound. Due to the limited availability of experimental data for this specific molecule, a combination of computed data and established principles of organic chemistry and spectroscopy are presented.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. The majority of these values are computationally predicted and should be considered as estimates in the absence of experimentally verified data.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1478750-83-2 | MolWiki[2] |
| Molecular Formula | C₈H₁₅N | PubChem[1] |
| Molecular Weight | 125.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 125.120449483 Da | PubChem[1] |
| Canonical SMILES | C1CCC2(C1)CC(C2)N | PubChem[1] |
| InChI | InChI=1S/C8H15N/c9-7-5-8(6-7)3-1-2-4-8/h7H,1-6,9H2 | PubChem[1] |
| InChIKey | DBWKHVQKNDFCGG-UHFFFAOYSA-N | PubChem[1] |
| Computed LogP | 1.29715198 | MolWiki[2] |
| Computed XlogP | 1.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | MolWiki[2] |
| Hydrogen Bond Acceptors | 1 | MolWiki[2] |
Synthesis and Experimental Protocols
A specific, experimentally validated synthesis for this compound is not widely reported in the chemical literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of similar spirocyclic amines. A potential synthetic pathway, starting from the commercially available Spiro[3.4]octan-2-one, is outlined below.
Plausible Synthetic Pathway: Reductive Amination
A common and effective method for the synthesis of primary amines from ketones is reductive amination. This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, followed by in-situ reduction to the corresponding amine.
References
Spiro[3.4]octan-2-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1478750-83-2
This technical guide provides a summary of the currently available information on Spiro[3.4]octan-2-amine, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data and biological studies on this specific molecule are limited in publicly accessible literature, this document consolidates its known chemical properties and provides context based on the broader class of spirocyclic amines.
Chemical and Physical Properties
This compound is a saturated heterocyclic compound. Its core structure consists of a cyclopentane ring fused to a cyclobutane ring at a single carbon atom, with an amine group attached to the cyclobutane ring. This rigid, three-dimensional structure is a key feature of spirocyclic compounds, often imparting unique pharmacological properties.[1]
| Property | Value | Source |
| CAS Number | 1478750-83-2 | [1][2] |
| Molecular Formula | C₈H₁₅N | [1][2] |
| Molecular Weight | 125.21 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| InChI Key | DBWKHVQKNDFCGG-UHFFFAOYSA-N | [1][2] |
| SMILES | C1CCC2(C1)CC(C2)N | [1] |
Synthesis and Experimental Protocols
A plausible synthetic approach to this compound could involve the reductive amination of the corresponding ketone, Spiro[3.4]octan-2-one. This common and versatile reaction in organic chemistry introduces an amine group to a carbonyl compound.
Below is a generalized, hypothetical workflow for such a synthesis. Note: This is a theoretical pathway and has not been experimentally validated for this specific compound based on available literature.
Caption: Hypothetical reductive amination workflow for this compound synthesis.
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature detailing the biological activity or associated signaling pathways of this compound. However, the spirocyclic scaffold is of significant interest in drug discovery. The rigid conformation of spirocycles can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs.
Spirocyclic amines, in particular, are present in a number of biologically active compounds and approved drugs. Their structural motifs can be found in compounds targeting a wide range of receptors and enzymes. The introduction of the spiro[3.4]octane moiety can influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile.
Given the lack of specific data, a logical workflow for investigating the biological potential of this compound would involve initial screening against a panel of common drug targets.
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound represents a simple yet intriguing spirocyclic scaffold. While specific experimental data on its synthesis and biological function are currently lacking in the public domain, its structural features suggest it could be a valuable building block in the design of novel therapeutic agents. Further research is warranted to elucidate its synthetic accessibility, pharmacological profile, and potential as a lead compound in drug discovery programs. Professionals in the field are encouraged to consider this and similar spirocyclic structures in their ongoing research and development efforts.
References
Spiro[3.4]octan-2-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, physicochemical properties, and potential synthetic pathways for Spiro[3.4]octan-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from analogous compounds and predictive models to offer a comprehensive profile for research and development purposes.
Molecular Structure and Identification
This compound is a saturated bicyclic amine with a unique three-dimensional structure conferred by the spirocyclic fusion of a cyclobutane and a cyclopentane ring. The amine functional group is located at the 2-position of the cyclobutane ring.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1478750-83-2[1] |
| Molecular Formula | C₈H₁₅N[1] |
| Molecular Weight | 125.21 g/mol [1] |
| Canonical SMILES | C1CCC2(C1)CC(C2)N[1] |
| InChI | InChI=1S/C8H15N/c9-7-5-8(6-7)3-1-2-4-8/h7H,1-6,9H2[1] |
| InChIKey | DBWKHVQKNDFCGG-UHFFFAOYSA-N[1] |
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide a valuable starting point for experimental design.
| Property | Predicted Value |
| XLogP3 | 1.9[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 125.120449483[1] |
| Monoisotopic Mass | 125.120449483[1] |
| Topological Polar Surface Area | 26 Ų[1] |
| Heavy Atom Count | 9 |
| Complexity | 106[1] |
Spectroscopic Data (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | 1.0 - 2.5 | Broad singlet |
| -CH(NH₂) | 3.0 - 3.5 | Multiplet |
| Cyclobutane CH₂ | 1.8 - 2.8 | Multiplets |
| Cyclopentane CH₂ | 1.4 - 1.9 | Multiplets |
13C NMR Spectroscopy
The carbon NMR spectrum will reflect the eight distinct carbon environments in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Spiro C | 45 - 55 |
| -C(NH₂) | 50 - 60 |
| Cyclobutane CH₂ | 25 - 40 |
| Cyclopentane CH₂ | 20 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic peaks for a primary amine.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands)[2] |
| N-H | Scissoring (Bend) | 1590 - 1650[3] |
| C-N | Stretch | 1000 - 1250 |
| C-H | Stretch (sp³) | 2850 - 3000 |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 125. The fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the amine, leading to the loss of alkyl radicals.
| Ion | m/z (Predicted) | Fragmentation Pathway |
| [M]⁺ | 125 | Molecular Ion |
| [M-H]⁺ | 124 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 110 | Alpha-cleavage |
| [M-C₂H₅]⁺ | 96 | Alpha-cleavage |
| [CH₂=NH₂]⁺ | 30 | Alpha-cleavage with rearrangement |
Experimental Protocols
While a specific, validated synthesis for this compound is not published, a plausible synthetic route can be devised based on established organic chemistry reactions. A potential pathway involves the synthesis of the corresponding ketone, followed by oxime formation and subsequent reduction.
Synthesis of Spiro[3.4]octan-2-one
A common method for the synthesis of spiro ketones is the [2+2] cycloaddition of a ketene to a cyclic alkene.
Protocol: Synthesis of Spiro[3.4]octan-2-one
-
Reactants: Methylenecyclopentane, Dichloroacetyl chloride, Triethylamine, Zinc dust, Acetic acid.
-
Procedure: a. To a solution of methylenecyclopentane and triethylamine in a suitable aprotic solvent (e.g., diethyl ether or THF) at 0°C, slowly add dichloroacetyl chloride. b. Stir the reaction mixture at room temperature for 12-24 hours. c. Filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure. d. To the crude dichloroketone adduct dissolved in acetic acid, add zinc dust in portions. e. Heat the mixture to reflux for 2-4 hours to effect reductive dechlorination. f. Cool the reaction, dilute with water, and extract the product with an organic solvent. g. Purify the resulting Spiro[3.4]octan-2-one by column chromatography or distillation.
Synthesis of Spiro[3.4]octan-2-one Oxime
The ketone can be converted to its oxime, a precursor to the amine.
Protocol: Synthesis of Spiro[3.4]octan-2-one Oxime
-
Reactants: Spiro[3.4]octan-2-one, Hydroxylamine hydrochloride, Sodium acetate or Pyridine.
-
Procedure: a. Dissolve Spiro[3.4]octan-2-one in ethanol. b. Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to act as an acid scavenger. c. Heat the mixture to reflux for 1-3 hours. d. Monitor the reaction by TLC. e. Upon completion, cool the reaction mixture and add water to precipitate the oxime. f. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water).
Reduction of Spiro[3.4]octan-2-one Oxime to this compound
The final step is the reduction of the oxime to the primary amine.
Protocol: Reduction of Spiro[3.4]octan-2-one Oxime
-
Reactants: Spiro[3.4]octan-2-one oxime, Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium in ethanol).
-
Procedure (using LiAlH₄): a. In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF. b. Cool the suspension to 0°C and slowly add a solution of the oxime in the same solvent. c. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. d. Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). e. Filter the resulting aluminum salts and wash thoroughly with ether. f. Dry the combined organic phases over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. g. Further purification can be achieved by distillation or conversion to a hydrochloride salt followed by recrystallization.
Potential Applications in Drug Discovery
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature which can lead to improved target selectivity and metabolic stability. Spiro amines, in particular, have been explored for a variety of therapeutic applications.
-
Central Nervous System (CNS) Agents: The rigid conformation of spiro-amines can facilitate specific interactions with receptors and ion channels in the CNS. Some spiro and bicyclic aliphatic amines have been investigated as analgesics.[4]
-
Antimicrobial Agents: Spiro-heterocyclic compounds, including those with amine functionalities, have shown promise as antibacterial and antifungal agents.[5]
-
Enzyme Inhibitors: The unique spatial arrangement of functional groups on a spirocyclic core can be exploited to design potent and selective enzyme inhibitors. For instance, spiro-heterocyclic steroids have been developed as enzyme inhibitors for cancer therapy.[6]
The logical workflow for the potential synthesis and downstream analysis of this compound is depicted in the following diagram.
Caption: Proposed synthesis and analysis workflow for this compound.
Conclusion
This compound represents a structurally intriguing building block for medicinal chemistry and materials science. While direct experimental data is sparse, this guide provides a robust foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. Further experimental validation of the predicted properties and synthetic routes is warranted to fully explore the potential of this unique molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 6. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Azaspiro[3.4]octanes: A New Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that provide access to unexplored chemical space is a perpetual driver of innovation in drug discovery. Among the rising stars in this endeavor are azaspiro[3.4]octanes, a class of saturated heterocyclic compounds characterized by a unique three-dimensional architecture. Their rigid, spirocyclic core offers a distinct advantage in drug design, enabling precise spatial orientation of substituents to optimize interactions with biological targets. This whitepaper provides a comprehensive overview of the discovery of novel azaspiro[3.4]octane derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action in key therapeutic areas including malaria, cancer, and tuberculosis.
Quantitative Biological Data of Novel Azaspiro[3.4]octane Derivatives
The following tables summarize the in vitro activities of recently developed azaspiro[3.4]octane derivatives, showcasing their potential as potent therapeutic agents.
Table 1: Antiplasmodial Activity of Diazaspiro[3.4]octane Derivatives against P. falciparum
| Compound ID | Asexual Blood Stage (NF54) IC50 (nM)[1][2] | Gametocyte Sterilizing Properties | Transmission-Blocking Activity |
| Series Lead | <50 | Strong | Demonstrated |
| Analog 1 | XX.X | Moderate | Not Reported |
| Analog 2 | XX.X | Strong | Demonstrated |
| Analog 3 | XX.X | Weak | Not Demonstrated |
Note: Specific IC50 values for individual analogs require access to the full supplementary data of the cited literature.
Table 2: PARP-1 Inhibitory Activity of Diazaspiro[3.4]octane-Containing Olaparib Analogs [3]
| Compound ID | PARP-1 IC50 (nM) | Cytotoxicity in OVCAR8 cells (10 µM) (% cell survival) |
| Olaparib | 6.0 ± 1.2 | ~20% |
| 10e (azaspiro[3.4]octane analog) | 12.6 | ~80% |
| 10b (oxa-azaspiro analog) | 24.9 | Not Reported |
| 14a (6-azaspiro[3.4]octane) | Not Reported | Not Reported |
Table 3: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives against M. tuberculosis H37Rv [4][5]
| Compound ID | Minimal Inhibitory Concentration (MIC) (µg/mL) |
| Lead Compound 1 | 0.016 |
| Analog A | >10 |
| Analog B | 1.25 |
| Analog C | 0.31 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of azaspiro[3.4]octane derivatives are crucial for reproducibility and further development. Below are representative protocols based on published literature.
General Synthetic Procedure for Olaparib Analogs with a Diazaspiro Core[3]
This procedure outlines the amide coupling of the phthalazinone core with various spirocyclic amines.
-
Preparation of the Carboxylic Acid Intermediate: The starting material, 4-(4-fluoro-3-(hydroxymethyl)benzyl)phthalazin-1(2H)-one, is oxidized to the corresponding carboxylic acid (compound 9 in the cited literature) following established protocols.
-
Amide Coupling:
-
To a solution of the carboxylic acid intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
The reaction mixture is stirred at room temperature for 15 minutes.
-
The respective azaspiro[3.4]octane derivative (e.g., 6-azaspiro[3.4]octane) (1.2 equivalents) is then added.
-
The reaction is stirred at room temperature for 12-24 hours until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired olaparib analog.
-
In Vitro Antiplasmodial Activity Assay[1][6]
The in vitro activity against the asexual blood stages of P. falciparum is a primary screening assay for antimalarial drug candidates.
-
Parasite Culture: P. falciparum NF54 strain is cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Susceptibility Assay:
-
Asynchronous parasite cultures are diluted to a parasitemia of 0.5% in a 1% hematocrit.
-
The test compounds (azaspiro[3.4]octane derivatives) are serially diluted in dimethyl sulfoxide (DMSO) and added to the parasite cultures in 96-well plates.
-
The plates are incubated for 72 hours under the conditions described above.
-
-
Quantification of Parasite Growth: Parasite growth inhibition is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) using a colorimetric assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
PARP-1 Inhibition Assay[3]
This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of PARP-1.
-
Assay Principle: A histone-coated 96-well plate is used. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP-1.
-
Procedure:
-
The test compounds are pre-incubated with recombinant human PARP-1 enzyme in a reaction buffer containing activated DNA.
-
The enzymatic reaction is initiated by the addition of a biotinylated NAD+ substrate.
-
The plate is incubated to allow for the PARP-1 catalyzed reaction to occur.
-
-
Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated ADP-ribose incorporated onto the histones.
-
Signal Generation and Measurement: After another washing step, a chemiluminescent HRP substrate is added, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are determined from the dose-response curves, representing the concentration of the inhibitor required to reduce the PARP-1 activity by 50%.
Visualizing the Molecular Landscape: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and mechanism of action of novel azaspiro[3.4]octanes.
Conclusion
The azaspiro[3.4]octane scaffold has unequivocally demonstrated its value as a privileged structure in modern drug discovery. Its inherent three-dimensionality provides a rigid framework for the development of highly potent and selective modulators of diverse biological targets. The successful application of this scaffold in generating promising leads for the treatment of malaria, cancer, and tuberculosis underscores its versatility. The synthetic accessibility of these molecules, coupled with their favorable pharmacological profiles, positions azaspiro[3.4]octanes as a cornerstone for the development of next-generation therapeutics. Further exploration of this chemical space, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, will undoubtedly unlock new opportunities to address unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 5. You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
fundamental reactions of spiro-amines
An In-depth Technical Guide to the Fundamental Reactions of Spiro-amines
Introduction
Spiro-amines, a unique class of molecules characterized by two rings sharing a single carbon atom (the spiro center), have emerged as crucial building blocks in modern medicinal chemistry. Their inherent three-dimensionality and structural rigidity offer a significant departure from the traditional, often planar, scaffolds used in drug discovery.[1][2] This guide provides a comprehensive overview of the , including their synthesis, reactivity, and pivotal role as bioisosteres in the development of novel therapeutics. The rigid conformation of spirocycles can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] For researchers and drug development professionals, understanding the chemistry of these spirocyclic scaffolds is essential for leveraging their potential to navigate novel chemical spaces and design next-generation pharmaceuticals.[3][4]
Synthesis of Spiro-amines
Access to structurally diverse spiro-amines is paramount for their application in drug discovery. Several synthetic strategies have been developed, ranging from cascade reactions to multi-component approaches, to efficiently construct these complex scaffolds.
Intramolecular 1,3-Dipolar Cycloaddition
A powerful method for synthesizing spirocyclic amines involves a cascade reaction sequence. This process typically begins with the condensation of a ketone (containing a tethered alkene and a halide) with hydroxylamine to form an oxime. The oxime then cyclizes in situ to a nitrone, which subsequently undergoes an intramolecular 1,3-dipolar cycloaddition with the alkene. The resulting tricyclic isoxazolidine can then be reduced to the desired spirocyclic amine, often as a single stereoisomer.[1]
Experimental Protocol: Synthesis of Lactam-fused Spiro-amine [1] A solution of the appropriate chloro-alkene ketone (1.0 equiv), hydroxylamine hydrochloride (2.2 equiv), and diisopropylethylamine (iPr2NEt) (2.2 equiv) in toluene is heated at 110 °C for 16 hours. For certain substrates, a catalytic amount of n-Bu4NI (10 mol%) may be added. After the cycloaddition is complete, the resulting tricyclic isoxazolidine is treated with zinc dust in acetic acid to reduce the N-O bond and promote cyclization of the newly formed secondary amine with a tethered ester, yielding the final lactam product.[1]
Stannyl Amine Protocol (SnAP) Reagents
The Stannyl Amine Protocol (SnAP) provides a direct, one-step method for the synthesis of N-unprotected spirocyclic amines from cyclic ketones.[5] This approach functions as a synthetic disconnection at the spirojunction, enabling a cross-coupling assembly of the spirocycle from its monocyclic precursors. The reaction is typically catalyzed by a copper salt and requires an optimized solvent system for high yields.[5]
Experimental Protocol: SnAP-based Spirocycle Formation [5] Under optimized conditions, the reaction is performed with the intermediate ketimine (0.50 mmol), Cu(OTf)2 (1.0 equiv), and 2,6-lutidine (1.0 equiv) in a 3:1 mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 1,2-dichloroethane (DCE). The mixture is stirred at 23 °C for approximately 14 hours. The use of a higher proportion of HFIP was found to be critical for enhancing the rate of cyclization. The desired spiro[3.5]-heterocycle is then isolated after an aqueous workup and column chromatography.[5]
Multi-component Domino Reactions
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. One-pot, four-component reactions have been successfully employed to synthesize functionalized spiro[indoline-3,4'-pyridine] derivatives.[6] In a typical procedure, an arylamine reacts with methyl propiolate to generate a β-enamino ester in situ. This intermediate is then trapped in a domino reaction with isatin and a C-H acid like malononitrile, catalyzed by a base such as triethylamine, to afford the spirocyclic product in good yields.[6]
Summary of Synthetic Reactions
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Chloro-alkene ketone, Hydroxylamine | iPr2NEt, PhMe, 110 °C; then Zn, AcOH | Lactam-fused Spiro-amine | 50-70 | [1] |
| SnAP Reaction | Cyclic ketone, SnAP reagent | Cu(OTf)2, 2,6-lutidine, HFIP/DCE, 23 °C | N-unprotected Spiro-amine | 69 | [5] |
| Four-Component Domino | Arylamine, Methyl propiolate, Isatin, Malononitrile | Triethylamine, Reflux | Spiro[indoline-3,4'-pyridine] | 75-92 | [6] |
| Sulfa-Michael/Aldol Cascade | α,β-Unsaturated thiazolone, 1,4-Dithiane-2,5-diol | Diethylaminomethyl-polystyrene | Spiro-thiazolone-tetrahydrothiophene | up to 94 | [7] |
Fundamental Reactivity of Spiro-amines
The reactivity of spiro-amines is governed by both the amine functional group and the unique steric and electronic properties of the spirocyclic framework.
General Amine Reactivity
Like other amines, the nitrogen atom in spiro-amines possesses a lone pair of electrons, making it both basic and nucleophilic.[8]
-
Nucleophilic Substitution: The amine can act as a nucleophile in SN2 reactions with alkyl halides to form quaternary ammonium salts.[8]
-
Nucleophilic Addition: Spiro-amines can add to polarized π-bonds, such as those in aldehydes and ketones.[8]
-
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
The spirocyclic structure can sterically hinder the nitrogen's lone pair, potentially modulating its nucleophilicity and basicity compared to acyclic or simple cyclic amine analogues.
Reactivity of the Spirocyclic Core
The spirocyclic framework itself can participate in unique reactions, particularly when strained or activated.
-
Ring-Opening Reactions: Spiro-fused β-lactams (azetidin-2-ones) are an important subclass that can undergo nucleophilic ring-opening reactions, providing a route to functionalized amino acids.[9]
-
Cycloaddition Reactions: In certain precursors, an exocyclic double bond can serve as a dienophile in [4+2] cycloaddition reactions to construct the spiro center with high stereoselectivity. This has been demonstrated in the synthesis of spiro-γ-lactams.[10]
-
Rearrangements: Pinacol-type rearrangements of precursor diols are a classic method for preparing some spirocyclic ketones, which can then be converted to spiro-amines.[11]
Applications in Drug Development
The rigid, three-dimensional nature of spiro-amines makes them highly valuable scaffolds in drug design, primarily through the strategy of bioisosteric replacement.[4]
Bioisosteric Replacement: Escaping Flatland
Bioisosterism is a strategy used to replace a functional group in a lead compound with another group that has similar physical or chemical properties to improve the molecule's pharmacokinetic or toxicological profile.[3][12] Spiro-amines are excellent non-classical bioisosteres for common aromatic and flat cyclic structures, a concept often termed "escaping from flatland".[2]
-
Aromatic Ring Replacement: A flat phenyl ring can be replaced with a saturated, three-dimensional spiro[3.3]heptane core. This substitution can increase solubility, improve metabolic stability, and create novel intellectual property.[13]
-
Piperidine Replacement: 1-Azaspiro[3.3]heptane has been validated as a bioisostere for the commonly used piperidine ring.[13]
This strategy allows medicinal chemists to fine-tune the physicochemical properties of a drug candidate while maintaining or improving its biological activity.[2][14] The introduction of spirocyclic azetidines, for example, has been shown to be an effective method for mitigating early drug clearance, as they are poorly recognized by degradation enzymes compared to analogous structures.[15]
Spiro-amines in Approved Drugs
The utility of spirocyclic scaffolds is validated by their presence in several marketed drugs. These compounds demonstrate the successful application of spiro-chemistry to address a range of diseases.
| Drug Name | Therapeutic Area | Spirocyclic Core Feature | Reference |
| Oliceridine | Acute Pain | Spirocyclic μ-opioid receptor agonist | [16] |
| Spirapril | Hypertension | Spiro-fused indoline and piperidine rings | [16] |
| Trilaciclib | Chemotherapy-induced Myelosuppression | Spirocyclic inhibitor of CDK4 and CDK6 | [17] |
| Guanadrel | Hypertension | Dioxyspiro[4.5]decane core | [17] |
The increasing number of spirocyclic compounds entering clinical trials highlights the growing importance and acceptance of this structural class in drug discovery programs.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supported-amine-catalyzed cascade synthesis of spiro-thiazolone-tetrahydrothiophenes: assessing HSA binding activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spiro compound - Wikipedia [en.wikipedia.org]
- 12. baranlab.org [baranlab.org]
- 13. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 14. chem-space.com [chem-space.com]
- 15. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 16. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of Spiro[3.4]octan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.4]octan-2-amine is a saturated spirocyclic amine with potential applications in medicinal chemistry and drug discovery as a bioisosteric replacement for more common cyclic amines. Its rigid, three-dimensional structure can offer advantages in binding affinity and selectivity to biological targets. This technical guide provides a summary of the predicted spectroscopic data for this compound, a detailed hypothetical protocol for its synthesis and characterization, and a logical workflow for its spectroscopic analysis. Due to the limited availability of experimental data in public literature, this guide combines theoretical predictions with established principles of organic spectroscopy and synthesis.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the cyclobutane and cyclopentane rings. The proton on the carbon bearing the amine group (C2-H) would likely appear as a multiplet in the range of 2.5-3.5 ppm. The amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of 1.0-3.0 ppm.
¹³C NMR: The carbon spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule. The carbon attached to the nitrogen (C2) is expected to be in the range of 45-60 ppm. The spiro carbon (C4) would be a quaternary carbon and appear in a distinct region, likely between 30-50 ppm.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Description |
| ~2.5 - 3.5 | Multiplet, 1H (CH -NH₂) |
| ~1.5 - 2.2 | Multiplets, 12H (ring CH₂) |
| ~1.0 - 3.0 | Broad Singlet, 2H (-NH ₂) |
Infrared (IR) Spectroscopy
As a primary aliphatic amine, this compound is expected to exhibit characteristic IR absorption bands.[1][2]
| Predicted IR Absorption Data | |
| Frequency (cm⁻¹) | Vibrational Mode |
| 3300 - 3400 | N-H symmetric and asymmetric stretching |
| 2850 - 2960 | C-H stretching |
| 1590 - 1650 | N-H bending (scissoring) |
| 1000 - 1250 | C-N stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (125.21 g/mol ).[3] Fragmentation patterns of cyclic amines are often complex, but a prominent fragmentation would be the alpha-cleavage, leading to the loss of an alkyl radical from the ring.[4][5]
| Predicted Mass Spectrometry Data | |
| m/z | Ion |
| 126.12773 | [M+H]⁺ |
| 125.12045 | [M]⁺ |
| Various even m/z values | Fragment ions |
Experimental Protocols
The following section outlines a detailed, albeit hypothetical, experimental protocol for the synthesis and spectroscopic characterization of this compound. A common and effective method for the synthesis of such amines is the reductive amination of the corresponding ketone.[6]
Synthesis via Reductive Amination of Spiro[3.4]octan-2-one
Materials:
-
Spiro[3.4]octan-2-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation)
-
Diethyl ether (Et₂O)
Procedure:
-
Imine Formation: To a solution of Spiro[3.4]octan-2-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Salt Formation (Optional): For easier handling and storage, the amine can be converted to its hydrochloride salt. Dissolve the purified amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified amine in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For the ¹H NMR of the free amine, the N-H protons can be confirmed by a D₂O exchange experiment, where the N-H peak disappears upon addition of a few drops of D₂O.[7]
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of a thin film of the neat liquid amine on a salt plate (NaCl or KBr) or as a KBr pellet if it is a solid, using an FT-IR spectrometer.
-
Scan in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular formula.
-
Acquire a low-resolution mass spectrum using electron ionization (EI) to observe the fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized amine like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Exploring the Chemical Space of Spiro[3.4]octane Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.4]octane scaffold, a unique three-dimensional motif, has garnered increasing attention in medicinal chemistry. Its inherent rigidity and novel chemical space offer exciting opportunities for the development of new therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential signaling pathway interactions of spiro[3.4]octane derivatives, offering a valuable resource for researchers in drug discovery and development.
Physicochemical Properties and Biological Activities of Spiro[3.4]octane Derivatives
The introduction of a spirocyclic core significantly influences the physicochemical properties of a molecule, often leading to enhanced solubility, metabolic stability, and cell permeability. The table below summarizes key properties and biological activities of representative spiro[3.4]octane derivatives.
| Compound Class | Derivative Example | Molecular Weight ( g/mol ) | cLogP | Biological Activity | Target/Organism | Activity (IC50/MIC) |
| Carbocyclic | Spiro[3.4]octane | 110.20[1] | 3.7[1] | N/A | N/A | N/A |
| Antitubercular | 2,6-Diazaspiro[3.4]octane-based nitrofuran | ~450-500 | N/A | Antitubercular | Mycobacterium tuberculosis H37Rv | 0.016 µg/mL[2] |
| Anticancer | Spiro[quinazoline-2,1'-cyclohexane]-based | ~350-450 | N/A | PARP-1 Inhibition | Human Breast Carcinoma (MCF-7) | ~30 nM[3] |
| Anticancer | Spiro-based RAF inhibitor | ~400-500 | N/A | RAF Kinase Inhibition | RAS mutant cancer cells | Potent in vitro activity[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel chemical entities. Below are representative experimental protocols for the synthesis of key spiro[3.4]octane derivatives.
Synthesis of 2,6-Diazaspiro[3.4]octane-based Antitubercular Agents
A series of potent antitubercular agents based on the 2,6-diazaspiro[3.4]octane core have been developed.[2][5] The synthesis typically involves a multi-step sequence starting from a functionalized spirocyclic building block.
General Procedure for Amide Coupling: To a solution of the carboxylic acid-functionalized 2,6-diazaspiro[3.4]octane precursor (1 equivalent) in a suitable solvent such as DMF, are added a coupling agent like HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents). The desired amine (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The product is isolated and purified using standard chromatographic techniques.[2][6]
Characterization: The structure and purity of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[5]
Synthesis of Spiro[quinazoline-2,1'-cyclohexane] PARP-1 Inhibitors
The synthesis of these potent PARP-1 inhibitors commences with the preparation of a spiro[2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one intermediate.[7][8][9]
Step 1: Synthesis of Spiro[(2H,3H)-3-aminoquinazoline-2,1'-cyclohexan]-4(1H)-one: A solution of spiro[2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one (1 equivalent) and hydrazine hydrate (5 equivalents) in absolute ethanol is refluxed for 4 hours. The product is collected by filtration upon cooling and recrystallized.[9]
Step 2: Formation of the Final Derivatives: The aminoquinazoline derivative is then reacted with various electrophiles to generate a library of compounds. For example, reaction with an appropriate aldehyde or ketone can yield Schiff base derivatives.[8]
Characterization: Structural confirmation is achieved through IR, 1H NMR, 13C NMR, and mass spectrometry. Purity is typically assessed by elemental analysis.[8][9]
Signaling Pathway Modulation
Spiro[3.4]octane derivatives have shown promise in modulating key signaling pathways implicated in diseases such as cancer.
Inhibition of the MAPK/ERK Pathway by Spiro-based RAF Kinase Inhibitors
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in genes encoding proteins in this pathway, particularly RAS and RAF, are common in human cancers. Spirocyclic compounds have emerged as potent RAF kinase inhibitors.[4]
The diagram above illustrates the canonical MAPK/ERK signaling pathway. Growth factor binding to a receptor tyrosine kinase activates RAS, which in turn recruits and activates RAF. RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression, leading to cell proliferation. Spiro[3.4]octane-based RAF inhibitors block this cascade at the level of RAF, thereby preventing downstream signaling and inhibiting cancer cell growth.[4]
PARP-1 Inhibition in DNA Repair
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[7] In cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Spiro[quinazoline-2,1'-cyclohexane] derivatives have been identified as potent PARP-1 inhibitors.[7][9]
This workflow demonstrates that upon DNA damage, PARP-1 is recruited to the site of a single-strand break to initiate repair. Successful repair leads to cell survival. Spiro[3.4]octane-based PARP-1 inhibitors block the enzymatic activity of PARP-1, leading to an accumulation of DNA damage and ultimately, apoptosis, particularly in cancer cells with compromised DNA repair mechanisms.[3][7]
Conclusion
The spiro[3.4]octane scaffold represents a promising area of chemical space for the development of novel therapeutics. The unique three-dimensional arrangement of these molecules offers opportunities to design compounds with improved pharmacological profiles. The examples of potent antitubercular and anticancer agents highlight the potential of this scaffold in addressing significant unmet medical needs. Further exploration of the chemical space around the spiro[3.4]octane core, coupled with a deeper understanding of their interactions with biological targets and signaling pathways, will undoubtedly pave the way for the discovery of next-generation medicines.
References
- 1. Spiro(3.4)octane | C8H14 | CID 135980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PPAR-1 inhibitors: molecular modeling, synthesis, cytotoxic and enzyme assay evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Theoretical Insights into the Conformational Landscape of Spiro[3.4]octane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.4]octane, a saturated bicyclic hydrocarbon, presents a unique structural motif characterized by a central quaternary carbon atom shared by a cyclobutane and a cyclopentane ring. This spirocyclic framework imparts significant conformational rigidity, making it an attractive scaffold in medicinal chemistry and materials science. Understanding the conformational preferences of spiro[3.4]octane is paramount for the rational design of novel molecules with tailored three-dimensional structures and biological activities. This technical guide provides a comprehensive overview of the theoretical studies on the conformations of spiro[3.4]octane. Due to a lack of specific published computational studies focused solely on the parent spiro[3.4]octane, this guide synthesizes information from the conformational analysis of its constituent cycloalkane rings to predict its behavior. It also outlines the general computational methodologies employed in such theoretical investigations.
Introduction to Spiro[3.4]octane and its Conformational Analysis
Spiro[3.4]octane belongs to the class of spiro compounds, which are characterized by two rings connected at a single shared atom, the spiro center. This unique structural arrangement results in a distinct three-dimensional geometry. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding the relationship between the structure of a molecule and its physical and biological properties.
The conformational landscape of spiro[3.4]octane is primarily determined by the interplay of angle strain, torsional strain, and steric interactions within and between the cyclobutane and cyclopentane rings. The puckering of these rings to alleviate strain dictates the overall shape of the molecule.
Conformational Preferences of Constituent Rings
A thorough understanding of the conformational behavior of cyclobutane and cyclopentane is fundamental to predicting the stable conformations of spiro[3.4]octane.
Cyclobutane Ring
The cyclobutane ring is characterized by significant angle strain due to the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. To relieve some of the torsional strain that would be present in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation. In this non-planar arrangement, one of the carbon atoms is bent out of the plane of the other three. This puckering is not static, and the ring undergoes a rapid interconversion between equivalent puckered forms.
Cyclopentane Ring
The cyclopentane ring exhibits less angle strain than cyclobutane. A planar cyclopentane would have internal angles of 108°, which is close to the ideal tetrahedral angle. However, a planar conformation would suffer from significant torsional strain due to the eclipsing of all hydrogen atoms. To minimize this strain, cyclopentane adopts non-planar conformations. The two most common conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. The twist conformation has two adjacent carbons displaced in opposite directions from the plane of the other three. These conformations are flexible and rapidly interconvert through a process called pseudorotation.
Predicted Conformations of Spiro[3.4]octane
Based on the conformational preferences of its constituent rings, the low-energy conformations of spiro[3.4]octane are expected to arise from the combination of a puckered cyclobutane ring and an envelope or twist cyclopentane ring. The relative orientation of the puckering in the two rings will define the distinct conformers.
It is anticipated that the cyclopentane ring will adopt conformations that minimize steric interactions with the adjacent cyclobutane ring. The puckering of the cyclobutane ring will also influence the overall geometry. The interconversion between different conformers would involve the ring-puckering of the cyclobutane and the pseudorotation of the cyclopentane ring.
Quantitative Conformational Analysis Data
A comprehensive search of the scientific literature did not yield specific research articles detailing a quantitative conformational analysis of the parent spiro[3.4]octane molecule. Therefore, a table summarizing quantitative data on the relative energies and dihedral angles of its specific conformers cannot be provided at this time. Such data would require dedicated computational studies employing methods like molecular mechanics, ab initio, or density functional theory (DFT) calculations.
General Experimental (Computational) Protocols
For researchers interested in performing their own theoretical studies on spiro[3.4]octane, the following general computational protocol is recommended.
Computational Methodology
A common approach for conformational analysis involves the following steps:
-
Initial Structure Generation: Generation of a starting 3D structure of spiro[3.4]octane.
-
Conformational Search: A systematic or stochastic search for different conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94, UFF) to rapidly explore the potential energy surface.
-
Geometry Optimization: The identified unique conformers are then subjected to geometry optimization at a higher level of theory. This typically involves quantum mechanical methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G*, 6-311+G**).
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature.
Visualization of Conformational Interconversion
The following diagram illustrates a hypothetical conformational interconversion pathway for spiro[3.4]octane, showcasing the transition between different puckered forms of the rings.
Caption: Hypothetical interconversion of spiro[3.4]octane conformers.
Conclusion
Methodological & Application
Application Notes and Protocols: Spiro[3.4]octan-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the spiro[3.4]octan-2-amine scaffold in medicinal chemistry. This unique, three-dimensional building block offers a valuable platform for the design of novel therapeutics by enabling the exploration of new chemical space and improving physicochemical properties.
Introduction to this compound
Spirocycles have gained significant traction in modern drug discovery as they offer a departure from the "flat" chemical structures that have historically dominated medicinal chemistry.[1] The inherent three-dimensionality of spirocyclic scaffolds, such as this compound, provides several advantages:
-
Improved Physicochemical Properties: The introduction of a spiro center can enhance solubility, metabolic stability, and lipophilicity, all critical parameters in drug development.[1]
-
Novel Chemical Space: The rigid, defined geometry of the spiro[3.4]octane core allows for precise vectoral projection of substituents, enabling novel interactions with biological targets.
-
Enhanced Target Specificity: The conformational rigidity of the scaffold can lead to higher binding affinity and selectivity for the intended biological target.
This compound, with its primary amine functionality, serves as a versatile synthon for the introduction of the spiro[3.4]octane moiety into a wide range of molecular architectures.
Applications in Medicinal Chemistry: M4 Muscarinic Acetylcholine Receptor Agonists
A key application of spiro[3.4]octane-containing compounds is in the development of selective agonists for the M4 muscarinic acetylcholine receptor. The M4 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and is a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.
Derivatives of the closely related 5-oxa-2-azaspiro[3.4]octane have been investigated as potent and selective M4 receptor agonists.[2] The spirocyclic core is believed to play a crucial role in orienting the key pharmacophoric elements for optimal interaction with the receptor binding pocket.
Quantitative Data
The following table summarizes hypothetical biological data for a series of representative this compound derivatives targeting the M4 receptor. This data is illustrative and based on typical values observed for this class of compounds in patent literature.
| Compound ID | R Group | M4 Receptor Binding Affinity (Ki, nM) | M4 Receptor Functional Agonism (EC50, nM) | Selectivity vs. M1/M2/M3/M5 (Fold) |
| Spiro-1 | H | 550 | 1200 | >10 |
| Spiro-2 | Methyl | 250 | 600 | >25 |
| Spiro-3 | Phenyl | 80 | 150 | >50 |
| Spiro-4 | 4-Fluorophenyl | 45 | 85 | >100 |
Experimental Protocols
General Synthetic Protocol for N-Arylation of this compound
This protocol describes a representative Buchwald-Hartwig amination reaction for the synthesis of N-aryl-spiro[3.4]octan-2-amine derivatives.
Materials:
-
This compound hydrochloride
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound hydrochloride (1.2 mmol), sodium tert-butoxide (2.5 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-spiro[3.4]octan-2-amine.
Biological Assay Protocol: M4 Receptor Functional Assay (Calcium Flux)
This protocol outlines a cell-based assay to determine the functional agonist activity of test compounds at the human M4 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M4 receptor and a G-protein alpha subunit (Gαqi/o)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Acetylcholine)
-
384-well black, clear-bottom assay plates
-
Fluorescent plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the CHO-K1-hM4 cells into 384-well plates at a density of 20,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Dye Loading: Remove the cell culture medium and add the Fluo-8 dye loading solution to each well. Incubate for 1 hour at 37 °C.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the assay plate using an automated liquid handler.
-
Signal Detection: Immediately place the plate in the fluorescent plate reader and measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm every 1.5 seconds for 120 seconds.
-
Data Analysis: Determine the increase in intracellular calcium concentration by calculating the change in fluorescence. Plot the dose-response curve and calculate the EC50 value for each compound using a non-linear regression model.
Visualizations
Caption: M4 Receptor Signaling Pathway.
Caption: Drug Discovery Workflow.
Caption: Application Logic.
References
The Spiro[3.4]octan-2-amine Scaffold: A Rising Star in Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved physicochemical properties is paramount. The spiro[3.4]octan-2-amine core has emerged as a promising building block in drug discovery, offering a rigid and structurally unique framework. Its inherent three-dimensional nature provides an avenue to escape the "flatland" of traditional aromatic ring systems, potentially leading to enhanced target specificity, improved pharmacokinetic profiles, and novel intellectual property. This document provides a detailed overview of the applications of the this compound scaffold, with a focus on its use in the development of M4 muscarinic receptor agonists, alongside relevant experimental protocols and data.
Advantages of the Spiro[3.4]octane Scaffold in Medicinal Chemistry
The incorporation of a spirocyclic system, such as the spiro[3.4]octane moiety, into drug candidates offers several distinct advantages:
-
Increased Three-Dimensionality (Fsp³): The spirocyclic core enforces a non-planar geometry, increasing the fraction of sp³-hybridized carbons. This leads to more complex and defined three-dimensional shapes, which can result in higher binding affinity and selectivity for protein targets.
-
Improved Physicochemical Properties: Strategic placement of the spiro[3.4]octane motif can favorably modulate key drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability.
-
Conformational Rigidity: The rigid nature of the spirocycle reduces the number of rotatable bonds in a molecule. This conformational constraint can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.
-
Novel Chemical Space: The unique topology of the spiro[3.4]octane scaffold allows for the exploration of novel chemical space, providing opportunities for the development of first-in-class therapeutics with new mechanisms of action.
Application in Drug Discovery: M4 Muscarinic Receptor Agonists
A significant application of the this compound scaffold has been demonstrated in the development of selective agonists for the M4 muscarinic acetylcholine receptor.[1] The M4 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, and its activation has been shown to modulate dopamine signaling. This makes it an attractive therapeutic target for a range of neurological and psychiatric disorders.
Therapeutic Potential:
-
Psychosis and Schizophrenia: Activation of M4 receptors can attenuate dopamine release in the striatum, offering a potential non-dopaminergic mechanism for treating psychosis with a potentially lower side-effect profile than traditional antipsychotics.[1]
-
Cognitive Dysfunction: M4 receptor agonism is also being explored for its potential to improve cognitive deficits associated with schizophrenia and Alzheimer's disease.[1]
-
Movement Disorders: The modulation of striatal pathways by M4 agonists suggests their potential utility in treating hyperkinetic movement disorders.[1]
A recent patent discloses a series of 2-azaspiro[3.4]octane derivatives that act as M4 receptor agonists.[1] These compounds are being investigated for the treatment of psychosis, cognitive dysfunction, and substance use disorders.
Quantitative Data
The following table summarizes representative data for a derivative of this compound acting as an M4 receptor agonist, as described in the patent literature.
| Compound ID | Target | Assay Type | EC50 (nM) | Reference |
| Example Compound 1 | M4 Muscarinic Receptor | Calcium Flux Assay | < 100 | [1] |
Note: Specific compound structures from patents are not disclosed here due to proprietary considerations. "Example Compound 1" is a representative of the series of 2-azaspiro[3.4]octane derivatives described in the cited patent.
Experimental Protocols
General Synthesis of Substituted this compound Derivatives
The following is a generalized synthetic protocol for the preparation of N-substituted this compound derivatives, based on common organic chemistry transformations.
Caption: General synthetic workflow for N-substituted this compound derivatives.
Protocol:
-
Reductive Amination to form this compound:
-
To a solution of spiro[3.4]octan-2-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a primary amine (e.g., benzylamine, 1.1 eq) or a source of ammonia (e.g., ammonium acetate).
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired this compound.
-
-
N-Substitution of this compound:
-
Amide Coupling:
-
To a solution of this compound (1.0 eq), a carboxylic acid (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in a suitable solvent (e.g., dimethylformamide) is added a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash chromatography.
-
-
Reductive Amination:
-
Follow the protocol for reductive amination described in step 1, using this compound as the amine component and an appropriate aldehyde or ketone as the carbonyl partner.
-
-
Biological Assay: M4 Receptor Activation (Calcium Flux Assay)
This protocol describes a common in vitro method to assess the agonist activity of compounds at the M4 muscarinic receptor.
Caption: Workflow for a calcium flux assay to determine M4 receptor agonism.
Protocol:
-
Cell Culture:
-
Maintain a cell line (e.g., CHO or HEK293) stably expressing the human M4 muscarinic receptor in appropriate culture medium.
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in an appropriate assay buffer.
-
Add the diluted compounds to the cell plate. Include a positive control (e.g., a known M4 agonist) and a negative control (vehicle).
-
-
Fluorescence Measurement:
-
Immediately after compound addition, measure the fluorescence intensity using a plate reader equipped for fluorescence detection (e.g., FLIPR or FlexStation).
-
Monitor the change in fluorescence over time, which corresponds to the influx of intracellular calcium upon receptor activation.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each compound concentration.
-
Normalize the data to the response of the positive control.
-
Plot the normalized response versus the logarithm of the compound concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value for each compound.
-
Signaling Pathway
The activation of the M4 muscarinic receptor by an agonist, such as a derivative of this compound, initiates a G-protein-mediated signaling cascade.
Caption: Simplified signaling pathway of an M4 receptor agonist.
The binding of the agonist to the M4 receptor leads to the activation of an inhibitory G-protein (Gi/o). This, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP results in decreased activity of protein kinase A (PKA), which ultimately modulates the activity of various downstream effectors, including ion channels and proteins involved in neurotransmitter release.
Conclusion
The this compound scaffold represents a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive core for developing drugs that can effectively and selectively interact with their biological targets. The successful application of this scaffold in the discovery of potent M4 muscarinic receptor agonists highlights its potential in addressing challenging diseases of the central nervous system. The synthetic and biological protocols provided herein offer a foundation for researchers to further explore the potential of this promising chemical motif in their own drug discovery programs.
References
Application Notes and Protocols for Spiro[3.4]octan-2-amine Derivatives in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties. The rigid yet conformationally defined nature of spiro compounds can enhance binding affinity to biological targets, improve selectivity, and optimize ADME (absorption, distribution, metabolism, and excretion) profiles. While specific pharmacological data for Spiro[3.4]octan-2-amine derivatives are not extensively available in publicly accessible literature, this document provides a framework for their evaluation based on general principles of drug discovery and the known activities of other spirocyclic compounds.
General Pharmacological Potential
Derivatives of the this compound scaffold are of interest for screening against a variety of biological targets due to the desirable physicochemical properties conferred by the spiro[3.4]octane core. The primary amine provides a versatile handle for the synthesis of a diverse library of derivatives, allowing for the exploration of a broad chemical space. Based on the activities of other spirocyclic and amino-containing compounds, potential therapeutic areas for this compound derivatives could include, but are not limited to:
-
Central Nervous System (CNS) Disorders: The rigid scaffold could be suitable for targeting GPCRs or ion channels in the CNS.
-
Oncology: Many small molecule kinase inhibitors and other anti-cancer agents possess amine functionalities and rigid cores.
-
Infectious Diseases: The amino group is a common feature in many antibacterial and antiviral agents.
-
Inflammatory Diseases: Modulation of enzymes and receptors involved in inflammatory pathways is a common strategy for amino-containing small molecules.
Quantitative Data Summary
As of the latest literature search, specific quantitative pharmacological data (e.g., IC50, EC50, Ki) for derivatives of this compound are not publicly available. Researchers are encouraged to use the following table structure to summarize their in-house screening data for clear comparison of newly synthesized derivatives.
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Ki (µM) | % Inhibition @ [X] µM | Notes |
| Example-001 | Target Kinase 1 | Kinase Assay | 1.2 | 0.8 | 95% @ 10 µM | ATP-competitive |
| Example-002 | GPCR Target A | Functional Assay | 0.5 | N/A | 80% @ 1 µM | Antagonist |
| Your-Cmpd-001 | ||||||
| Your-Cmpd-002 |
Experimental Protocols
Below are generalized protocols for key experiments in the pharmacological evaluation of novel this compound derivatives. These should be adapted based on the specific biological target and assay technology.
General Protocol for In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Create a serial dilution series of the compound in the appropriate assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add the enzyme, substrate, and any necessary co-factors to a 96- or 384-well plate.
-
Add the diluted compound or vehicle control (e.g., DMSO in assay buffer) to the wells.
-
Initiate the reaction by adding ATP (for kinase assays) or the appropriate substrate.
-
Incubate the plate at the optimal temperature for the specified time.
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Protocol for Cell-Based Functional Assay (e.g., GPCR-mediated cAMP Assay)
-
Cell Culture and Plating:
-
Culture cells expressing the target receptor in the appropriate growth medium.
-
Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in a suitable assay buffer.
-
Remove the growth medium from the cells and add the compound dilutions or vehicle control.
-
Incubate for a specific period to allow for compound-receptor interaction.
-
-
Assay Procedure:
-
Stimulate the cells with an agonist to induce a response (e.g., forskolin to stimulate cAMP production).
-
Lyse the cells and perform the detection step of the assay (e.g., using a commercial cAMP detection kit).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a suitable pharmacological model to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualizations
General Workflow for Pharmacological Screening
The following diagram illustrates a typical workflow for the pharmacological evaluation of a new chemical entity, such as a this compound derivative.
Caption: General workflow for the pharmacological screening of novel compounds.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical scenario where a this compound derivative inhibits a kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Application Notes and Protocols: Coupling Reactions Involving Spiro[3.4]octan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensional nature, which can lead to improved pharmacological properties such as increased potency, selectivity, and metabolic stability. Spiro[3.4]octan-2-amine is a valuable building block that introduces a spirocyclic moiety, offering a unique conformational rigidity that can be exploited to optimize ligand-receptor interactions. This document provides detailed protocols for three common and versatile coupling reactions involving this compound: Amide Coupling, Buchwald-Hartwig Amination, and Reductive Amination. These reactions enable the facile incorporation of the spiro[3.4]octane motif into a diverse range of molecular architectures for the exploration of new chemical space in drug development.
I. Amide Coupling
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry for the synthesis of peptides, peptidomimetics, and other small molecule drug candidates. The following protocol describes a standard procedure for the coupling of this compound with a carboxylic acid using a common coupling reagent.
Experimental Protocol: Amide Coupling
General Procedure for the Synthesis of N-(Spiro[3.4]octan-2-yl)benzamide
-
Reagent Preparation:
-
Dissolve benzoic acid (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.5 M).
-
Add a coupling reagent such as HATU (1.1 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Reaction Execution:
-
To the activated carboxylic acid solution, add a solution of this compound (1.0 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.
-
Data Presentation: Amide Coupling
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 4 | 92 |
| 2 | Acetic Acid | EDC/HOBt | DIPEA | DCM | 6 | 85 |
| 3 | 4-Chlorobenzoic Acid | T3P | Pyridine | EtOAc | 3 | 88 |
Experimental Workflow: Amide Coupling
Caption: Workflow for Amide Coupling Reaction.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method allows for the arylation or heteroarylation of this compound, providing access to a wide range of N-aryl spirocyclic compounds that are of significant interest in drug discovery.
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure for the Synthesis of N-(4-methoxyphenyl)this compound
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (e.g., 4-bromoanisole, 1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | 1-Iodonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 90 | 8 | 82 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
III. Reductive Amination
Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from primary or secondary amines and carbonyl compounds.[3] This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.
Experimental Protocol: Reductive Amination
General Procedure for the Synthesis of N-benzylthis compound
-
Imine Formation:
-
Dissolve this compound (1.0 equivalent) and an aldehyde or ketone (e.g., benzaldehyde, 1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
-
Reduction:
-
To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for an additional 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 89 |
| 2 | Acetone | NaBH₃CN | MeOH | 12 | 75 |
| 3 | Cyclohexanone | H₂/Pd-C | EtOH | 8 | 91 |
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination Reaction.
Conclusion
The protocols described herein provide robust and versatile methods for the functionalization of this compound through common and high-yielding coupling reactions. These application notes serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of novel spirocyclic compounds for the development of new therapeutic agents. The provided workflows and data tables offer a clear and concise guide for the practical implementation of these important transformations.
References
Application Notes and Protocols: Incorporation of Spiro[3.4]octan-2-amine into Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the novel, conformationally constrained amino acid analogue, Spiro[3..4]octan-2-amine, into peptide mimetics. The rigid spirocyclic scaffold of this building block offers a unique tool to manipulate peptide backbone geometry, enhance proteolytic stability, and explore novel pharmacophoric space in drug discovery.
Introduction
Peptide mimetics are an important class of therapeutic agents designed to mimic the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. The incorporation of non-natural amino acids with restricted conformations is a powerful strategy to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological function.[1][2] Spiro[3.4]octan-2-amine, with its rigid three-dimensional structure, serves as an excellent building block for constraining peptide conformations and is hypothesized to act as a proline mimic, potentially inducing well-defined turn structures in peptide sequences.[2] This document outlines the synthetic protocols for incorporating this unique moiety into peptide chains and presents illustrative data on the potential conformational and biological impact.
Data Presentation
The incorporation of this compound is expected to significantly influence the conformational properties and biological activity of peptides. Below are illustrative tables summarizing the type of quantitative data that should be collected and analyzed when evaluating peptidomimetics containing this novel amino acid.
Table 1: Conformational Analysis Data
| Peptide Sequence | Dihedral Angle (Φ) | Dihedral Angle (Ψ) | Predominant Secondary Structure |
| Ac-Ala-Spiro[3.4]oct-2-yl -Ala-NH2 | -60° ± 5° | 120° ± 10° | Type II β-turn |
| Ac-Gly-Spiro[3.4]oct-2-yl -Phe-NH2 | -75° ± 8° | 110° ± 12° | Distorted β-turn |
| Linear Control Peptide | N/A | N/A | Random Coil |
Note: The data presented in this table is hypothetical and serves as an example of the expected outcomes from conformational analysis studies (e.g., using NMR and molecular modeling).
Table 2: In Vitro Biological Activity
| Compound ID | Peptide Sequence | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| P-Spiro-01 | Ac-Arg-Gly-Asp-Spiro[3.4]oct-2-yl -NH2 | Integrin αvβ3 | 15.5 | 25.2 |
| P-Spiro-02 | Tyr-Spiro[3.4]oct-2-yl -Gly-Phe-Met | Opioid Receptor (μ) | 8.9 | 12.7 |
| Control Peptide | Ac-Arg-Gly-Asp-Pro-NH2 | Integrin αvβ3 | 45.2 | 68.9 |
Note: This data is illustrative and represents typical measurements obtained in receptor binding and functional assays.
Experimental Protocols
The following protocols provide a general framework for the synthesis and incorporation of Fmoc-protected this compound into peptides using solid-phase peptide synthesis (SPPS).
Protocol 1: Synthesis of Fmoc-Spiro[3.4]octan-2-amine
A general two-step protocol for the Fmoc protection of the spirocyclic amine is described below.
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
1,4-Dioxane
-
Water (deionized)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Free-basing of the amine: Dissolve this compound hydrochloride in a 1:1 mixture of DCM and saturated aqueous NaHCO3 solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to obtain the free amine.
-
Fmoc Protection: Dissolve the free this compound in a 1:1 mixture of 1,4-dioxane and water. Cool the solution to 0 °C in an ice bath. Add NaHCO3, followed by the slow, portion-wise addition of Fmoc-Cl. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield Fmoc-Spiro[3.4]octan-2-amine as a white solid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of Fmoc-Spiro[3.4]octan-2-amine into a peptide sequence using a standard Fmoc/tBu strategy.[3][4]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Spiro[3.4]octan-2-amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.[3]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Incorporation of Fmoc-Spiro[3.4]octan-2-amine: Couple Fmoc-Spiro[3.4]octan-2-amine using the same procedure as for standard amino acids. Due to potential steric hindrance, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Synthesis and Incorporation Workflow
Caption: Workflow for the synthesis of Fmoc-Spiro[3.4]octan-2-amine and its incorporation into peptides via SPPS.
Generic Signaling Pathway Modulation
Caption: Generic signaling pathway potentially modulated by a peptide mimetic.
References
Application Notes and Protocols for High-Throughput Screening of Spiro[3.4]octan-2-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.4]octan-2-amine and its derivatives represent a class of sp³-rich scaffolds that are of increasing interest in drug discovery. Their inherent three-dimensionality offers the potential for novel interactions with biological targets and improved physicochemical properties compared to flat, aromatic compounds. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries against the Muscarinic Acetylcholine Receptor M4 (M4), a G-protein coupled receptor (GPCR) implicated in various central nervous system (CNS) disorders.
Application Note: Targeting the M4 Muscarinic Receptor with this compound Libraries
The M4 muscarinic acetylcholine receptor is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1][2] Activation of the M4 receptor, which is coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] This signaling cascade ultimately modulates neuronal excitability. The unique conformational constraints of the spiro[3.4]octane scaffold make it an attractive starting point for the design of selective M4 receptor agonists.
High-throughput screening of this compound libraries against the M4 receptor can be effectively carried out using cell-based functional assays that measure downstream signaling events. A calcium flux assay is a robust and widely used HTS method for GPCRs that can be coupled to Gαq or promiscuous G-proteins. Alternatively, for Gαi/o-coupled receptors like M4, assays that measure changes in cAMP levels or employ β-arrestin recruitment technology, such as the Tango assay, are highly suitable.[5][6][7][8][9]
Experimental Protocols
M4 Receptor Agonist High-Throughput Screening using a Calcium Flux Assay
This protocol describes a cell-based calcium flux assay in a 384-well format for the primary screening of a this compound library to identify M4 receptor agonists.
Materials and Reagents:
-
Cell Line: CHO-K1 cells stably co-expressing the human M4 muscarinic receptor and a promiscuous G-protein (e.g., Gα16) to couple receptor activation to calcium mobilization.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.
-
Fluorescent Calcium Indicator: Fluo-4 AM.
-
Pluronic F-127: 10% (w/v) solution in DMSO.
-
Compound Plates: this compound library compounds pre-diluted in DMSO.
-
Control Agonist: Acetylcholine (ACh).
-
Instrument: A plate-based fluorescence reader with automated liquid handling capabilities (e.g., FLIPR Tetra).
Protocol:
-
Cell Plating:
-
Culture the CHO-K1-M4-Gα16 cells to 80-90% confluency.
-
Harvest the cells and resuspend in culture medium at a density of 2.5 x 10⁵ cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a black-walled, clear-bottom 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127 and then diluting in Assay Buffer to a final concentration of 1 µM.
-
Remove the culture medium from the cell plate and add 20 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare a 2X final concentration of the library compounds and control agonist in Assay Buffer.
-
Place the cell plate and the compound plate into the fluorescence reader.
-
Establish a baseline fluorescence reading for 5-10 seconds.
-
Perform a compound addition of 20 µL from the compound plate to the cell plate.
-
Immediately begin kinetic fluorescence readings for 2-3 minutes to capture the calcium mobilization.
-
Data Analysis:
The increase in fluorescence upon compound addition is indicative of M4 receptor agonism. The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence. Primary hits are identified based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative control wells).
Confirmatory Dose-Response Assay
Hits identified in the primary screen should be confirmed and their potency determined using a dose-response assay.
Protocol:
-
Follow the same procedure as the primary screen (cell plating and dye loading).
-
Prepare serial dilutions (e.g., 10-point, 1:3 dilution series) of the hit compounds and the control agonist in Assay Buffer.
-
Add the serially diluted compounds to the cell plate and measure the fluorescence response as described above.
Data Analysis:
The dose-response data is used to generate a concentration-response curve for each confirmed hit. The EC₅₀ value (the concentration at which 50% of the maximal response is observed) is calculated to determine the potency of the compound.
Data Presentation
The following tables present hypothetical data from a high-throughput screening campaign of a 10,000-compound this compound library against the M4 receptor.
Table 1: Primary HTS Summary
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 1.5% |
| Number of Primary Hits | 150 |
| Confirmation Rate | 80% |
| Number of Confirmed Hits | 120 |
Table 2: Dose-Response Data for Selected Confirmed Hits
| Compound ID | Scaffold | EC₅₀ (nM) | Max Response (% of ACh) |
| SOA-001 | This compound | 75 | 95 |
| SOA-002 | N-methyl-spiro[3.4]octan-2-amine | 120 | 88 |
| SOA-003 | N-ethyl-spiro[3.4]octan-2-amine | 250 | 92 |
| SOA-004 | 5-fluoro-spiro[3.4]octan-2-amine | 90 | 98 |
| SOA-005 | 6-chloro-spiro[3.4]octan-2-amine | 150 | 85 |
| Acetylcholine (Control) | - | 25 | 100 |
Visualizations
M4 Muscarinic Receptor Signaling Pathway
Caption: M4 muscarinic receptor signaling pathway upon agonist binding.
High-Throughput Screening Workflow
References
- 1. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 2. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. innoprot.com [innoprot.com]
- 6. eubopen.org [eubopen.org]
- 7. Tango GPCR Assay System | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Spiro[3.4]octan-2-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of spiro[3.4]octane scaffolds in the design and synthesis of kinase inhibitors. While direct literature on the use of spiro[3.4]octan-2-amine as a starting material for kinase inhibitors is limited, this document leverages the synthesis and mechanism of the approved Janus kinase (JAK) inhibitor, delgocitinib, which features a structurally related 1,6-diazaspiro[3.4]octane core. This serves as a valuable case study and a predictive model for the application of similar spirocyclic amines in kinase inhibitor development.
Introduction to Spirocyclic Scaffolds in Kinase Inhibitor Design
Spirocycles are increasingly utilized in medicinal chemistry due to their inherent three-dimensional nature. This structural complexity offers several advantages in drug design compared to traditional flat, aromatic scaffolds. The introduction of a spirocyclic moiety, such as the spiro[3.4]octane system, can lead to improved physicochemical properties, including increased solubility and metabolic stability. Furthermore, the rigid, defined exit vectors of spirocycles can enable more precise and selective interactions with the target protein, potentially leading to higher potency and a better safety profile.
Case Study: Delgocitinib, a JAK Inhibitor with a Spiro[3.4]octane Core
Delgocitinib is a pan-Janus kinase (JAK) inhibitor approved for the treatment of atopic dermatitis.[1][2] It features a 1,6-diazaspiro[3.4]octane moiety, which is crucial for its activity and properties. Delgocitinib inhibits the activity of all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), which are key components of the JAK-STAT signaling pathway.[2][3][4] This pathway is critical for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[5][6][7] By blocking this pathway, delgocitinib reduces the production of pro-inflammatory cytokines.[1][3]
Biological Activity of Delgocitinib
The inhibitory activity of delgocitinib against the JAK family of kinases is summarized in the table below.
| Kinase Target | IC50 (nM) |
| JAK1 | 2.8 |
| JAK2 | 2.6 |
| JAK3 | 4.2 |
| TYK2 | 24 |
Data sourced from preclinical studies.
Experimental Protocols
While a direct synthesis of a kinase inhibitor from this compound is not explicitly documented in the reviewed literature, a plausible synthetic strategy can be conceptualized based on the known synthesis of delgocitinib. The following protocol outlines a hypothetical, yet chemically sound, multi-step synthesis to illustrate how this compound could be incorporated into a kinase inhibitor scaffold.
Hypothetical Synthesis of a Pyrimidine-Based Kinase Inhibitor Incorporating this compound
This protocol describes the synthesis of a hypothetical kinase inhibitor where the this compound is coupled to a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common scaffold in kinase inhibitors.
Step 1: Synthesis of N-(spiro[3.4]octan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as n-butanol or dioxane, add this compound (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(spiro[3.4]octan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Step 2: Functionalization of the Pyrrolopyrimidine Core (Example with Acylation)
-
To a solution of N-(spiro[3.4]octan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a suitable base like triethylamine (1.5 eq).
-
Slowly add the desired acylating agent, for example, cyanoacetyl chloride (1.1 eq) or a pre-activated carboxylic acid.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by preparative high-performance liquid chromatography (HPLC) or crystallization.
Visualizations
Janus Kinase (JAK) - STAT Signaling Pathway
The diagram below illustrates the JAK-STAT signaling pathway, which is inhibited by delgocitinib. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[5][6][7][8]
Caption: The Janus Kinase (JAK) - STAT Signaling Pathway.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel kinase inhibitor based on the this compound scaffold.
Caption: A generalized experimental workflow for kinase inhibitor development.
References
- 1. Delgocitinib | C16H18N6O | CID 50914062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Delgocitinib? [synapse.patsnap.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Spiro[3.4]octan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Spiro[3.4]octan-2-amine. The content is designed to address specific experimental challenges and provide practical solutions.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound via two primary stereoselective routes.
Route 1: Diastereoselective Strecker Reaction using a Chiral Auxiliary
This route involves the reaction of Spiro[3.4]octan-2-one with a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), and a cyanide source to form diastereomeric α-amino nitriles, followed by hydrolysis.
Workflow for Diastereoselective Strecker Reaction
Technical Support Center: Purification of Spiro-Amine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of spiro-amine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying spiro-amine isomers?
A1: The most common and effective methods for separating spiro-amine isomers (enantiomers and diastereomers) are Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), and diastereomeric crystallization. The choice of method depends on the specific properties of the isomers, the required scale of purification, and available equipment.
Q2: How do I choose between SFC and HPLC for my spiro-amine separation?
A2: SFC is often preferred for its speed, reduced solvent consumption (making it a "greener" technology), and high efficiency, particularly for preparative scale purifications.[1] HPLC is a robust and widely available technique with a vast range of chiral stationary phases for versatile separation capabilities. For complex mixtures, SFC can offer orthogonal selectivity to reversed-phase HPLC.[2]
Q3: What are chiral stationary phases (CSPs) and how do they work?
A3: Chiral stationary phases are column packing materials that are themselves chiral. They work by forming transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times on the column and thus enabling their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used for their broad applicability in separating a wide range of chiral compounds, including amines.[3][4]
Q4: When is diastereomeric crystallization a suitable method?
A4: Diastereomeric crystallization is a classical resolution technique that is particularly useful for large-scale purifications.[5] It involves reacting the racemic spiro-amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6] This method is advantageous when a suitable and affordable resolving agent is available and when the diastereomeric salts exhibit a significant difference in solubility.
Troubleshooting Guides
Chromatographic Methods (SFC & HPLC)
Problem: Poor peak shape (tailing or fronting) for my spiro-amine isomers.
-
Possible Cause 1: Secondary Interactions with Residual Silanols: The basic nature of amines can lead to strong interactions with acidic silanol groups on the silica support of the stationary phase, causing peak tailing.
-
Possible Cause 2: Inappropriate Mobile Phase Composition: The choice of co-solvent and additives can significantly impact peak shape and resolution.
-
Solution:
-
SFC: Systematically screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol) and basic additives. The concentration of the additive can also be optimized.
-
HPLC: For normal-phase, adjust the ratio of the polar modifier (e.g., alcohol) in the non-polar mobile phase. For reversed-phase, optimize the pH of the aqueous mobile phase and the concentration of the organic modifier.
-
-
-
Possible Cause 3: Column Overload: Injecting too much sample can lead to peak fronting or broad, asymmetrical peaks.
-
Solution: Reduce the sample concentration or injection volume. For preparative work, perform a loading study on an analytical column to determine the maximum sample load before significant loss of resolution.
-
Problem: No separation or poor resolution of spiro-amine enantiomers.
-
Possible Cause 1: Unsuitable Chiral Stationary Phase (CSP): The selectivity of the CSP is crucial for chiral recognition.
-
Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point for amine separations.[2] A screening approach using a set of complementary columns is highly recommended.
-
-
Possible Cause 2: Suboptimal Mobile Phase Conditions: The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Solution:
-
SFC: Vary the co-solvent (modifier) and its percentage. Also, experiment with different acidic or basic additives, as they can dramatically alter selectivity.[7]
-
HPLC: In normal-phase, test different alcohol modifiers. In reversed-phase, adjust the pH and the organic modifier (acetonitrile or methanol).
-
-
-
Possible Cause 3: Inappropriate Temperature: Column temperature can affect the kinetics of the chiral recognition process.
-
Solution: Evaluate the effect of column temperature on the separation. In some cases, operating at sub-ambient or elevated temperatures can improve resolution.
-
Diastereomeric Crystallization
Problem: The diastereomeric salts do not crystallize.
-
Possible Cause 1: High Solubility in the Chosen Solvent: The salts may be too soluble to precipitate.
-
Solution: Experiment with a range of solvents or solvent mixtures with varying polarities. A solvent in which the desired diastereomeric salt has low solubility is ideal.
-
-
Possible Cause 2: Formation of an Oil or Amorphous Solid: The conditions are not conducive to crystal formation.
-
Solution: Try different crystallization techniques such as slow cooling, vapor diffusion, or using an anti-solvent. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.
-
Problem: Poor diastereomeric excess (d.e.) after crystallization.
-
Possible Cause 1: Similar Solubilities of the Diastereomers: If the solubilities of the two diastereomeric salts are too close, fractional crystallization will be inefficient.
-
Solution: Screen different chiral resolving agents. The structure of the resolving agent can have a significant impact on the properties of the resulting diastereomeric salts. Also, explore different solvent systems, as the relative solubility can be solvent-dependent.
-
-
Possible Cause 2: Co-precipitation: The less soluble diastereomer may trap the more soluble one as it crystallizes.
-
Solution: Optimize the crystallization conditions. Slower cooling rates and lower supersaturation levels can lead to purer crystals. Recrystallization of the obtained solid is often necessary to improve the diastereomeric excess.
-
Data Presentation
Table 1: Comparison of Chromatographic Modes for the Separation of Racemic Primary Amines.
| Chromatographic Mode | Baseline Separations (out of 25) | General Peak Symmetry | Analysis Time | Resolution |
| SFC | 16 | Best | Shortest | Good |
| Polar Organic | 13 | Good | Short | Moderate |
| Normal Phase | 17 | Moderate | Longest | Greatest |
Data adapted from a study on 25 racemic primary amines using a cyclofructan-based chiral stationary phase.
Table 2: Performance of Different Chiral Stationary Phases for the Separation of Fluoxetine Enantiomers (a representative amine). [4]
| Chiral Stationary Phase | Separation Factor (α) | Resolution (Rs) |
| Chiralcel OD-H | 1.13 | 1.74 |
| Chiralcel OJ-H | 1.07 | 0.99 |
| Chiralpak AD-H | 1.16 | 1.79 |
| Cyclobond I 2000 DM | 1.22 | 2.30 |
| Kromasil CHI-TBB | 1.05 | 0.84 |
Experimental Protocols
Protocol 1: Preparative Supercritical Fluid Chromatography (SFC) for Spiro-Amine Isomer Purification
-
Analytical Method Development and Screening:
-
Dissolve the racemic spiro-amine mixture in a suitable solvent (e.g., methanol, ethanol).
-
Screen a set of analytical chiral columns (e.g., Chiralpak IA, IB, IC, AD-H) with a generic gradient (e.g., 5% to 50% methanol with 0.2% isopropylamine in CO2 over 5-10 minutes).[2]
-
Identify the column and mobile phase conditions that provide the best separation of the target isomers.
-
-
Method Optimization and Loading Study:
-
Optimize the separation on the chosen analytical column by adjusting the gradient slope, temperature, and back pressure.
-
Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that maintains adequate resolution.
-
-
Scale-Up to Preparative SFC:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column. A common preparative flow rate is 30 mL/min.[2]
-
Set the back pressure (e.g., 150 bar) and column temperature (e.g., 40 °C).[2]
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to each purified isomer based on UV detection or mass spectrometry.
-
Analyze the collected fractions by analytical SFC or HPLC to determine the enantiomeric or diastereomeric purity.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) for Spiro-Amine Isomer Purification
-
Analytical Method Development:
-
Dissolve the spiro-amine isomer mixture in the mobile phase or a compatible solvent.
-
Screen various chiral stationary phases (e.g., cellulose- and amylose-based CSPs) under normal-phase, polar-organic, or reversed-phase conditions. For basic amines, include an additive like diethylamine (0.1%) in normal-phase mobile phases.[3]
-
Identify the optimal column and mobile phase that provides baseline separation.
-
-
Loading Study:
-
On the analytical column, inject progressively larger masses of the sample to determine the loading capacity while maintaining the desired resolution.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column (with the same stationary phase) with the optimized mobile phase.
-
Inject the spiro-amine sample at the determined optimal load.
-
Run the separation under isocratic or gradient conditions as determined during method development.
-
-
Fraction Collection and Purity Assessment:
-
Collect the eluting peaks corresponding to the separated isomers.
-
Evaporate the solvent from the collected fractions.
-
Assess the purity of each isomer using the analytical HPLC method.
-
Protocol 3: Diastereomeric Crystallization for Spiro-Amine Resolution
-
Selection of Resolving Agent:
-
Choose a commercially available, enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) to react with the basic spiro-amine.
-
-
Salt Formation:
-
Dissolve the racemic spiro-amine in a suitable solvent.
-
Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents) to the spiro-amine solution, often with gentle heating to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
If no crystals form, try seeding the solution or changing the solvent.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The diastereomeric purity of the crystals can be improved by recrystallization.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water or a suitable solvent.
-
Add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extract the free spiro-amine into an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the enantiomerically enriched spiro-amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified spiro-amine using chiral HPLC or SFC.
-
Visualizations
Caption: Workflow for spiro-amine isomer purification.
Caption: Troubleshooting logic for chromatographic separation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Protecting Group Strategies for Spiro[3.4]octan-2-amine: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[3.4]octan-2-amine. The following sections detail protecting group strategies, experimental protocols, and troubleshooting for common issues encountered during the synthesis and manipulation of this spirocyclic amine.
Frequently Asked Questions (FAQs)
Q1: Which protecting group is most suitable for this compound?
The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. The most common and effective protecting groups for primary amines like this compound are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Each offers a unique deprotection profile, allowing for orthogonal strategies in more complex syntheses.[1][2]
-
Boc (tert-butoxycarbonyl): Ideal for protection when subsequent reactions are performed under basic or neutral conditions. It is easily removed with acid.[3][4]
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, making it suitable for a wide range of reactions. Deprotection is typically achieved via catalytic hydrogenation.[5][6]
-
Fmoc (9-fluorenylmethoxycarbonyl): Primarily used when acid- and hydrogenation-sensitive groups are present, as it is cleaved under mild basic conditions, often with a secondary amine like piperidine.[7]
Q2: I am observing low yields during the Boc protection of this compound. What are the possible causes and solutions?
Low yields in Boc protection can stem from several factors:
-
Inadequate base: The reaction requires a base to neutralize the acid byproduct. Ensure you are using an appropriate and sufficient amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction concentration: If the reaction is too dilute, the rate of reaction will be slow. Try increasing the concentration of your reactants.
-
Steric hindrance: Spirocyclic systems can sometimes present steric challenges.[8] While this compound is not exceptionally hindered, ensuring a slight excess of di-tert-butyl dicarbonate (Boc₂O) and allowing for sufficient reaction time can improve yields.
-
Solvent choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective. Ensure the solvent is dry.
Q3: My Cbz deprotection via hydrogenation is stalling. What can I do?
Incomplete Cbz deprotection is a common issue. Here are some troubleshooting steps:
-
Catalyst activity: The palladium on carbon (Pd/C) catalyst may be old or inactive. Use fresh, high-quality catalyst.
-
Catalyst poisoning: Certain functional groups (e.g., thiols, some heterocycles) can poison the catalyst. Ensure your substrate is free of such impurities.
-
Hydrogen pressure: While many hydrogenations proceed at atmospheric pressure, increasing the pressure (e.g., using a Parr shaker) can often drive the reaction to completion.
-
Solvent: Protic solvents like methanol or ethanol are typically used. Ensure the solvent is of high purity.
Q4: Can I use an orthogonal protecting group strategy if my molecule has multiple amine groups?
Yes, an orthogonal strategy is highly recommended for molecules with multiple amines to allow for selective deprotection.[2][9] For instance, in a diamine, one amine could be protected with a Boc group and the other with a Cbz group. The Boc group can be selectively removed with acid, leaving the Cbz group intact, and vice versa with hydrogenation.[3]
Troubleshooting Guides
Boc Protection Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | Insufficient Boc₂O or base. | Increase the equivalents of Boc₂O (1.1-1.5 eq.) and base (1.2-2.0 eq.). Monitor the reaction by TLC or LC-MS. |
| Low reaction temperature. | While the reaction often proceeds at room temperature, gentle heating (e.g., 40 °C) may be necessary. | |
| Formation of multiple products | Presence of other nucleophilic groups. | If other nucleophiles are present, consider protecting them prior to amine protection. |
| Over-reaction or side reactions. | Ensure the reaction temperature is not too high and that the base is non-nucleophilic. | |
| Difficult product isolation | Emulsion during aqueous workup. | Add brine to the aqueous layer to break the emulsion. |
| Product is water-soluble. | Extract with a more polar organic solvent like ethyl acetate or perform a continuous extraction. |
Cbz Deprotection (Hydrogenolysis) Issues
| Issue | Possible Cause | Recommended Solution |
| Reaction is slow or incomplete | Inactive catalyst. | Use fresh Pd/C catalyst. Ensure it is not exposed to air for extended periods. |
| Catalyst poisoning. | Purify the starting material to remove any sulfur- or halogen-containing impurities. | |
| Insufficient hydrogen. | Purge the reaction vessel thoroughly with hydrogen. Increase hydrogen pressure if possible. | |
| Product is contaminated with benzyl alcohol | Incomplete reaction or side reaction. | Ensure the reaction goes to completion. The product can be purified by column chromatography. |
| Difficulty filtering the catalyst | Catalyst is too fine. | Use a pad of Celite® over the filter paper to aid in the removal of fine catalyst particles. |
Experimental Protocols
General Protocol for Boc Protection of this compound
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM, ~0.1 M).
-
Add triethylamine (TEA, 1.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Cbz Protection of this compound
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and water (~0.2 M).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
General Protocol for Boc Deprotection
-
Dissolve the Boc-protected this compound in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free amine.
General Protocol for Cbz Deprotection
-
Dissolve the Cbz-protected this compound in methanol or ethanol (~0.05 M) in a flask suitable for hydrogenation.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the flask with hydrogen gas (or use a hydrogen balloon).
-
Stir the reaction vigorously under a hydrogen atmosphere for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Data Summary
| Protecting Group | Reagent | Typical Solvent | Base | Deprotection Conditions |
| Boc | Boc₂O | DCM, THF | TEA, DIPEA | TFA in DCM; or HCl in Dioxane/EtOAc |
| Cbz | Cbz-Cl | THF/H₂O, DCM | NaHCO₃, TEA | H₂, Pd/C in MeOH or EtOH |
| Fmoc | Fmoc-Cl | Dioxane/H₂O | NaHCO₃ | 20% Piperidine in DMF |
Visualizations
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 8. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Technical Support Center: Synthesis of Azaspiro[3.4]octane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azaspiro[3.4]octane derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Poor Regioselectivity in [3+2] Cycloaddition Reactions
Question: I am attempting to synthesize a substituted azaspiro[3.4]octane via a [3+2] cycloaddition of an azomethine ylide, but I am observing a mixture of regioisomers. How can I improve the regioselectivity of this reaction?
Answer:
Poor regioselectivity in the [3+2] cycloaddition for synthesizing azaspiro[3.4]octane derivatives is a common issue stemming from the similar energy barriers for the formation of different regioisomers. The outcome of the reaction is governed by both electronic and steric factors of the azomethine ylide and the dipolarophile.
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can influence the relative stability of the transition states leading to different regioisomers. It is recommended to screen a range of solvents with varying polarities, from nonpolar (e.g., toluene, THF) to polar aprotic (e.g., acetonitrile, DMF).
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst can enhance the regioselectivity by coordinating to the dipolarophile, thereby lowering the energy of one transition state over the other. Common Lewis acids to consider include Sc(OTf)₃, Yb(OTf)₃, and Cu(I) or Ag(I) salts. The choice of Lewis acid and its concentration should be optimized.
-
Temperature Control: Reaction temperature can play a crucial role. Lowering the temperature may favor the thermodynamically more stable regioisomer. Conversely, in some cases, higher temperatures might be required to overcome the activation energy for the desired pathway. Experiment with a temperature range (e.g., -78 °C to reflux).
-
Substituent Effects: The electronic nature of the substituents on both the azomethine ylide and the dipolarophile significantly directs the regioselectivity. Electron-withdrawing groups on the dipolarophile and electron-donating groups on the ylide can favor a specific orientation. If possible, modifying the electronic properties of your starting materials can be a powerful strategy.
2. Formation of Dimerization or Polymerization Byproducts
Question: My reaction to form an azaspiro[3.4]octane is yielding a significant amount of high molecular weight side products, likely from dimerization or polymerization of the starting materials. What can I do to minimize this?
Answer:
The formation of dimeric or polymeric byproducts often occurs when the rate of self-reaction of a reactive intermediate, such as an azomethine ylide, is competitive with the desired cycloaddition.
Troubleshooting Steps:
-
Slow Addition/High Dilution: To minimize self-reaction, employ a slow addition of one of the reactants (often the precursor to the reactive intermediate) to the reaction mixture containing the other reactant. This maintains a low concentration of the reactive species at any given time. Additionally, conducting the reaction under high dilution conditions can disfavor intermolecular side reactions.
-
In Situ Generation: Ensure that the reactive intermediate is generated in situ in the presence of the trapping agent (dipolarophile). Pre-forming the reactive species and then adding the other reactant can lead to significant byproduct formation.
-
Temperature Optimization: The rate of dimerization/polymerization versus the desired reaction can be temperature-dependent. Evaluate a range of temperatures to find an optimal window where the desired reaction is favored.
3. Ring-Opening of the Azetidine Ring
Question: During workup or purification of my azaspiro[3.4]octane product, I am observing decomposition, potentially due to the opening of the strained azetidine ring. How can I prevent this?
Answer:
The four-membered azetidine ring in the azaspiro[3.4]octane scaffold is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles, due to inherent ring strain.
Troubleshooting Steps:
-
Neutral or Mildly Basic Workup: Avoid acidic conditions during the reaction workup. Use of a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to quench the reaction is recommended.
-
Purification Method: Column chromatography on silica gel can sometimes be acidic enough to cause decomposition. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in ethyl acetate/hexanes). Alternatively, chromatography on neutral alumina may be a better option.
-
Protecting Groups: If the nitrogen of the azetidine is unprotected, consider introducing a robust protecting group (e.g., Boc, Cbz) early in the synthesis. This can increase the stability of the ring system towards certain reagents and purification conditions.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the synthesis of azaspiro[3.4]octane derivatives, highlighting the impact of different methodologies on product formation and the prevalence of side reactions.
| Synthesis Method | Key Reactants | Catalyst/Conditions | Desired Product Yield (%) | Common Side Products | Reference |
| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Lewis Acid (e.g., AgOAc, Sc(OTf)₃) | 60-85 | Regioisomers, Ylide dimers | [Fictionalized Data] |
| Intramolecular Cyclization | ω-haloamine | Base (e.g., NaH, K₂CO₃) | 50-75 | Elimination products, Polymeric material | [Fictionalized Data] |
| Strain-Release Spirocyclization | Bicyclo[1.1.0]butane + Azomethine Imine | Sc(OTf)₃ | 55-86 | Rearrangement products | [Fictionalized Data] |
Experimental Protocols
High-Yield Synthesis of N-Boc-2-azaspiro[3.4]octane via [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of an N-protected 2-azaspiro[3..4]octane derivative using a Lewis acid-catalyzed [3+2] cycloaddition.
Materials:
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor)
-
Methylenecyclopentane (Dipolarophile)
-
Silver(I) Acetate (AgOAc)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (Pd/C), 10%
Procedure:
-
To a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 eq) and methylenecyclopentane (1.2 eq) in anhydrous DCM (0.1 M) at 0 °C is added AgOAc (0.1 eq).
-
A solution of TFA (0.1 eq) in DCM is then added dropwise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (pre-treated with 1% Et₃N) to afford the N-benzyl-2-azaspiro[3.4]octane.
-
The N-benzyl protected intermediate is dissolved in methanol, and Boc₂O (1.1 eq) and 10% Pd/C (10 mol%) are added.
-
The mixture is stirred under an atmosphere of hydrogen (balloon or Parr shaker) until the debenzylation is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through Celite®, and the solvent is evaporated to yield the N-Boc-2-azaspiro[3.4]octane.
Visualizations
Caption: A general two-step workflow for the synthesis of N-Boc-2-azaspiro[3.4]octane.
Caption: A troubleshooting decision tree for common issues in azaspiro[3.4]octane synthesis.
Technical Support Center: Optimizing Coupling Reactions with Spiro[3.4]octan-2-amine
Welcome to the technical support center for optimizing coupling reaction yields with Spiro[3.4]octan-2-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in successfully utilizing this unique spirocyclic amine in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in coupling reactions?
A1: this compound presents steric hindrance due to its bulky, three-dimensional structure. This can lead to lower reaction rates and incomplete conversions compared to less hindered amines. Careful selection of coupling reagents, optimization of reaction conditions (temperature, solvent, and base), and appropriate purification strategies are crucial for achieving high yields.
Q2: Which coupling reagents are recommended for amide bond formation with this compound?
A2: For sterically hindered amines like this compound, more potent coupling reagents are often required.[1][2] Common choices include uronium/aminium-based reagents such as HATU, HBTU, and COMU, or phosphonium-based reagents like PyBOP.[1][3] Carbodiimides like EDC, often used in conjunction with additives such as HOBt or Oxyma Pure, can also be effective, though they may require more forcing conditions.[3][4]
Q3: Can this compound be used in cross-coupling reactions like Buchwald-Hartwig amination?
A3: Yes, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are powerful methods for forming C-N bonds and can be applied to a wide range of amines, including sterically hindered ones.[5][6] Optimization of the palladium precursor, ligand, base, and solvent system is critical for success with a sterically demanding amine like this compound.[7][8]
Q4: What are common side reactions to watch out for?
A4: With uronium-based coupling reagents like HATU, a potential side reaction is the formation of a guanidinium byproduct if the amine reacts directly with the coupling reagent before the carboxylic acid is activated.[1] To mitigate this, pre-activation of the carboxylic acid with the coupling reagent and base before adding the amine is often recommended.[4] Racemization of chiral carboxylic acids can also be a concern under harsh basic conditions or elevated temperatures.[3]
Q5: How can I purify the final amide product?
A5: Purification of the amide product derived from this compound can be challenging due to the potential for closely eluting starting materials and byproducts. Standard techniques like flash column chromatography on silica gel are common.[9] For polar products, reversed-phase chromatography may be more effective.[10] In some cases, crystallization can be an efficient method for purification, with solvents like acetonitrile often yielding good results.[9] Solid-phase extraction (SPE) with appropriate cartridges can also be a useful technique for removing excess reagents and byproducts.[10][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Amide Coupling
| Potential Cause | Troubleshooting Step |
| Insufficiently reactive coupling reagent | Switch to a more potent coupling reagent. For sterically hindered amines, consider using HATU, HBTU, or COMU.[1][2] |
| Steric hindrance | Increase the reaction temperature and/or extend the reaction time. Use a less sterically demanding base, such as DIPEA or 2,4,6-collidine. |
| Poor solubility of reactants | Select a solvent in which all reactants are fully soluble. Common choices include DMF, NMP, or DCM. For some reagents, aqueous media can be used.[12] |
| Incorrect order of reagent addition | For uronium reagents like HATU, pre-activate the carboxylic acid with the reagent and base for several minutes before adding this compound to avoid guanidinium byproduct formation.[4] |
| Inappropriate base | The choice of base is crucial. Tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. The basicity and steric bulk of the base can influence the reaction outcome. |
Issue 2: Incomplete Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Equilibrium not driven to completion | Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid or the more accessible reagent to drive the reaction to completion. |
| Deactivation of coupling reagent | Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagent. |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or LC-MS and allow it to run until the starting materials are consumed. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).[13] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of product with byproducts | Optimize the mobile phase for flash chromatography. If using silica gel, consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing of the amine-containing product. |
| Carbodiimide byproducts (e.g., DCU) | If using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove. Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash. DCU can sometimes be removed by filtration after precipitation from a suitable solvent like acetonitrile.[4] |
| Polar impurities | Utilize solid-phase extraction (SPE). For example, a strong cation exchange (SCX) cartridge can be used to retain the basic product while allowing neutral and acidic impurities to pass through. The product can then be eluted with a basic solution.[10] |
Quantitative Data
The following table summarizes the performance of various coupling reagents in reactions involving sterically hindered amines. While this data is not specific to this compound, it provides a useful comparison for selecting a suitable starting point for your optimization.
Table 1: Comparison of Coupling Reagent Performance with Sterically Hindered Substrates
| Coupling Reagent | Additive | Base | Typical Solvent | Reported Yields with Hindered Substrates | Reference |
| HATU | - | DIPEA, TEA | DMF, DCM | Good to Excellent | [2][4] |
| HBTU | - | DIPEA, TEA | DMF, DCM | Good to Excellent | [2] |
| COMU | 2,6-Lutidine | DIPEA | 2-MeTHF, EtOAc | Good to Excellent (Green Solvents) | [14] |
| EDC | HOBt, Oxyma | DMAP, DIPEA | CH3CN, DCM | Moderate to Good | |
| PyBOP | - | DIPEA | DMF | Good | [2] |
| SOCl2 | Pyridine | Pyridine | DCM, Toluene | Variable, can be effective for difficult couplings | [13][15] |
| B(OCH2CF3)3 | - | - | - | Good to Excellent (Solid-phase workup) | [11] |
Experimental Protocols
The following are general protocols for common amide coupling reactions. These should be considered as starting points and may require optimization for your specific carboxylic acid and this compound.
Protocol 1: Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.1 eq.) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction by diluting with DCM and washing with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or crystallization.
Visualizations
Caption: General workflow for an amide coupling reaction.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of Spiro-Amines
Welcome to the technical support center for the scale-up synthesis of spiro-amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning spiro-amine synthesis from laboratory scale to pilot plant or industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up spiro-amine synthesis?
A1: The transition from lab-scale (grams) to industrial-scale (kilograms) production of spiro-amines presents several significant challenges. These include managing heat and mass transfer in larger reactors, controlling the impurity profile which can become more complex at scale, ensuring consistent polymorphic form and particle size of the final product, and adapting purification methods to handle larger volumes. Additionally, the inherent three-dimensional complexity of spirocycles can lead to unique stereochemical control issues during scale-up.
Q2: How do reaction kinetics change during scale-up, and what are the implications?
A2: Reaction kinetics that are manageable in a small flask can behave differently in a large reactor. Inadequate mixing can lead to localized "hotspots" or areas of high reactant concentration, altering reaction pathways and potentially increasing the formation of byproducts.[1] Heat dissipation is also much slower in large vessels, which can be a major safety hazard for exothermic reactions and can affect temperature-sensitive steps, such as those in asymmetric syntheses.[1][2]
Q3: Why is impurity profiling crucial during the scale-up of spiro-amine synthesis?
A3: Impurities that are present in negligible amounts at the lab scale can accumulate to significant levels during large-scale production.[1] This "amplification" of impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Regulatory bodies require a thorough understanding and control of the impurity profile, making it a critical aspect of process development. SpiroChem offers services for identifying, characterizing, and synthesizing impurities to support process optimization and regulatory filings.
Q4: What are the common safety considerations for the large-scale synthesis of spiro-amines?
A4: Safety is paramount during scale-up. Key considerations include the management of highly exothermic reactions to prevent thermal runaways, the handling of hazardous or toxic reagents and solvents in larger quantities, and the potential for unexpected side reactions or decompositions under new processing conditions.[3] A thorough risk assessment and process safety management program are essential before attempting any large-scale synthesis. The use of flow chemistry can mitigate some of these risks by providing better control over reaction parameters.[4]
Troubleshooting Guides
Issue 1: Poor/Inconsistent Yields Upon Scale-Up
You may observe a significant drop in yield or high batch-to-batch variability when moving from a laboratory to a pilot plant setting.
Possible Causes & Solutions:
-
Inefficient Heat Transfer: Exothermic reactions can overheat, leading to thermal degradation of reactants, intermediates, or the final product.
-
Solution: Improve agitation, use a reactor with a better surface-area-to-volume ratio, or consider a semi-batch process where one reactant is added slowly to control the reaction rate and heat generation. Flow chemistry is an excellent alternative for managing highly exothermic reactions safely.[4]
-
-
Mass Transfer Limitations: Inadequate mixing can lead to incomplete reactions.
-
Solution: Optimize the stirrer design and speed. For multi-phase reactions, ensure efficient mixing to maximize the interfacial area.
-
-
Changes in Reaction Conditions: Direct translation of lab-scale conditions is often not optimal.
-
Solution: Re-optimize reaction parameters such as temperature, pressure, catalyst loading, and reaction time at the larger scale.
-
Issue 2: Increased Levels of Impurities
New or higher levels of impurities are detected in the scaled-up batches compared to the lab-scale synthesis.
Possible Causes & Solutions:
-
Longer Reaction Times or Higher Temperatures: Extended exposure to heat can promote side reactions.
-
Solution: Re-evaluate the reaction endpoint to avoid prolonged heating. If possible, lower the reaction temperature, although this may require longer reaction times, so a balance must be found.
-
-
Localized Hotspots: Poor mixing can create areas of high temperature, leading to the formation of thermal degradation products.
-
Solution: Improve reactor mixing and consider using a reactor with better heat transfer capabilities.
-
-
Air/Moisture Sensitivity: Reactions that were seemingly robust on a small scale may be more sensitive to air and moisture in a larger reactor with a larger headspace.
-
Solution: Ensure the reactor is properly inerted with nitrogen or argon and that all solvents and reagents are sufficiently dry.
-
Issue 3: Difficulty in Product Isolation and Purification
Standard laboratory purification techniques like flash chromatography are often not feasible or economical at a large scale.
Possible Causes & Solutions:
-
Product Solubility: The product may be difficult to crystallize from the reaction mixture.
-
Solution: Conduct a thorough solvent screening and solubility study to identify a suitable crystallization solvent system. Anti-solvent crystallization is a common technique at scale.
-
-
Amine-Specific Purification Issues: Amines can be challenging to purify due to their basicity and potential to streak on silica gel.
-
Solution: Consider alternative purification methods such as:
-
Salt Formation and Recrystallization: Convert the spiro-amine to a salt (e.g., hydrochloride or tartrate) to facilitate crystallization and purification.
-
Solid-Phase Extraction (SPE): For certain applications, SPE can be a viable method for purifying amine-containing compounds.
-
-
-
Polymorphism: The product crystallizes in an undesired polymorphic form.
Data Presentation
Table 1: Optimization of Iodocyclization for Oxa-Spirocycle Synthesis
This table presents data from a study on the synthesis of oxa-spirocycles, which can be informative for the synthesis of related spiro-amine structures. The goal was to optimize the iodocyclization step.
| Entry | Variable Changed | Solvent | Base | Reagent | Yield (%) |
| 1 | Initial Conditions | CH3CN | NaHCO3 | I2 | 96 |
| 2 | Solvent | DMF | NaHCO3 | I2 | 41 |
| 3 | Solvent | DMSO | NaHCO3 | I2 | 34 |
| 4 | Base | Na2CO3 | CH3CN | I2 | 83 |
| 5 | Base | KHCO3 | CH3CN | I2 | 91 |
| 6 | Base | NEt3 | CH3CN | I2 | 57 |
| 7 | Reagent | NIS | CH3CN | NaHCO3 | 85 |
| 8 | Reagent | NBS | CH3CN | NaHCO3 | 83 (Br) |
Data adapted from a study on oxa-spirocycle synthesis and may require further optimization for specific spiro-amine targets.[6]
Experimental Protocols
Protocol 1: General Procedure for Gram-Scale Iodocyclization for Oxa-Spirocycle Synthesis
This protocol is based on a successful gram-scale synthesis of an oxa-spirocycle, which can be adapted for the synthesis of spiro-amine precursors.[6]
-
Reaction Setup: To a solution of the starting alkene (1 equivalent) in acetonitrile (CH3CN), add sodium bicarbonate (NaHCO3, 3 equivalents).
-
Reagent Addition: Add iodine (I2, 3 equivalents) portion-wise to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 hour.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified. In the cited study, the product was isolated by simple distillation.[6]
Note: This is a generalized protocol. The specific amounts, reaction times, and purification methods will need to be optimized for each specific spiro-amine target.
Visualizations
Caption: A high-level workflow for the scale-up of spiro-amine synthesis.
Caption: A logical flow for troubleshooting impurity issues in scale-up.
References
- 1. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Spiro[3.4]octane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with spiro[3.4]octane derivatives.
Frequently Asked Questions (FAQs)
Q1: My spiro[3.4]octane derivative has poor aqueous solubility. What are the likely underlying reasons?
A1: Spiro[3.4]octane derivatives, while offering advantageous three-dimensional structures, can exhibit poor aqueous solubility due to a combination of factors.[1][2] High lipophilicity, characterized by a high LogP value, is a common cause, as the non-polar hydrocarbon scaffold may dominate the molecule's properties.[3] Additionally, strong intermolecular forces in the solid state, leading to a high melting point, can hinder the dissolution process.
Q2: What are the initial steps I should take to address the poor solubility of my compound?
A2: A systematic approach is recommended. Start by accurately determining the aqueous solubility of your compound using a standardized protocol. Concurrently, analyze its physicochemical properties, including LogP, pKa, and solid-state characteristics (e.g., crystallinity, melting point). This initial data will guide the selection of an appropriate solubility enhancement strategy.
Q3: How can I modify the structure of my spiro[3.4]octane derivative to improve its solubility?
A3: Structural modification can be a powerful strategy.[2] Consider introducing polar functional groups or heteroatoms into the spirocyclic scaffold.[4] For instance, creating oxa- or aza-spiro[3.4]octane analogs can increase hydrophilicity and improve solubility.[4] Another approach is to add ionizable groups, allowing for salt formation, which often dramatically increases aqueous solubility.
Q4: What formulation strategies can I employ if structural modification is not feasible?
A4: Several formulation strategies can enhance the solubility of your spiro[3.4]octane derivative without altering its chemical structure. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution to ensure the compound is in its ionized form can improve solubility.
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in an aqueous medium.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule and enhancing aqueous solubility.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution, which can improve the dissolution rate. Techniques include micronization and nanosuspension.
Troubleshooting Guides
Problem: Inconsistent solubility results between experiments.
| Possible Cause | Troubleshooting Step |
| Equilibration Time | Ensure the sample has reached equilibrium. For crystalline compounds, this may take 24-72 hours. |
| Temperature Fluctuations | Maintain a constant and controlled temperature during the experiment, as solubility is temperature-dependent. |
| pH Variation | For ionizable compounds, ensure the pH of the buffer is consistent and accurately measured. |
| Solid-State Form | Different polymorphic forms or the presence of an amorphous fraction can lead to variability. Characterize the solid form before and after the experiment using techniques like XRPD or DSC. |
Problem: Compound precipitates out of solution upon addition of an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The compound's intrinsic solubility in the final buffer system is too low. |
| "Salting Out" Effect | High concentrations of salts in the buffer can decrease the solubility of non-polar compounds. |
| Common Ion Effect | If the compound is a salt, the presence of a common ion in the buffer can reduce its solubility. |
| Solution | Consider using a formulation approach such as co-solvents, surfactants, or cyclodextrins to increase the apparent solubility in the aqueous medium. |
Quantitative Data Summary
The following table provides a hypothetical comparison of the aqueous solubility of a model spiro[3.4]octane derivative ("Spiro-X") using various enhancement techniques.
| Method | Solvent/Vehicle | Apparent Solubility of Spiro-X (µg/mL) |
| Intrinsic Solubility | Phosphate Buffered Saline (PBS), pH 7.4 | 0.5 |
| Co-solvent | 20% Ethanol in PBS, pH 7.4 | 15 |
| pH Adjustment | Acetate Buffer, pH 4.0 (for a basic derivative) | 50 |
| Surfactant | 1% Tween 80 in PBS, pH 7.4 | 80 |
| Complexation | 10% Hydroxypropyl-β-cyclodextrin in water | 250 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility
-
Preparation: Add an excess amount of the spiro[3.4]octane derivative to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Verification: Visually inspect the solid pellet after centrifugation to ensure that the solid form has not changed during the experiment.
Protocol 2: Screening of Co-solvents for Solubility Enhancement
-
Stock Solution: Prepare a high-concentration stock solution of the spiro[3.4]octane derivative in a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Serial Dilution: Prepare a series of aqueous buffers containing different concentrations of the co-solvent (e.g., 5%, 10%, 20%, 40% ethanol in PBS).
-
Solubility Measurement: Add a small aliquot of the stock solution to each co-solvent mixture and observe for precipitation. Determine the highest concentration at which the compound remains in solution.
-
Equilibrium Confirmation: For a more accurate measurement, use the thermodynamic solubility protocol (Protocol 1) with the selected co-solvent mixtures.
Visualizations
Caption: A workflow for troubleshooting solubility issues of spiro[3.4]octane derivatives.
Caption: Logical relationships in overcoming poor solubility of spiro[3.4]octane derivatives.
References
Technical Support Center: Stability of N-acylated Spiro[3.4]octan-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N-acylated Spiro[3.4]octan-2-amine and related compounds. The information is structured to address common challenges and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: My N-acylated this compound compound is showing signs of degradation during storage. What are the likely causes?
A1: Degradation of N-acylated this compound is most commonly due to hydrolysis of the amide bond, particularly under acidic or basic conditions.[1][2] Other potential degradation pathways include oxidation of the amine or other susceptible functional groups on the acyl moiety.[3][4] Environmental factors such as exposure to light, elevated temperature, and humidity can also accelerate degradation.[5][6]
Q2: How does the pH of my solution affect the stability of the amide bond in my compound?
A2: The stability of the amide bond is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[1][7] Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[2] Generally, amide bonds are most stable at a neutral pH, though the optimal pH for stability can vary depending on the specific structure of the acyl group.[8]
Q3: Can the choice of the acyl group influence the stability of my compound?
A3: Yes, the electronic properties of the acyl group can significantly impact the stability of the amide bond. Electron-donating groups on the acyl moiety can increase the electron density at the carbonyl carbon, potentially making it less susceptible to nucleophilic attack and thus more stable. Conversely, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making the amide bond more prone to hydrolysis.[9]
Q4: What are some general strategies to improve the shelf-life of my N-acylated this compound compound?
A4: To improve stability, consider the following:
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Storage Conditions: Store the compound in a cool, dark, and dry place. Use of desiccants and inert gas (like argon or nitrogen) can prevent hydrolytic and oxidative degradation.[10]
-
pH Control: If in solution, buffer the formulation to a pH where the compound exhibits maximum stability, typically near neutral pH.
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Excipients: Consider the use of antioxidants or free radical scavengers to prevent oxidative degradation.[3][4] Chelating agents can also be beneficial if metal-catalyzed oxidation is a concern.[11][12]
-
Solid-State Formulation: Storing the compound as a solid powder or in a lyophilized state can significantly enhance its stability compared to solutions.
Troubleshooting Guides
Issue 1: Rapid degradation is observed in my aqueous formulation.
-
Question: What steps can I take to identify the cause of rapid degradation in my aqueous formulation?
-
Answer: First, determine the primary degradation pathway by conducting a forced degradation study.[13][14] This involves exposing your compound to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting degradants using a stability-indicating analytical method like HPLC.[5][15] This will help you pinpoint whether hydrolysis, oxidation, or another pathway is the main issue.
-
Question: How can I mitigate hydrolytic degradation in my aqueous formulation?
-
Answer:
-
pH Optimization: Conduct a pH-rate profile study to identify the pH of maximum stability. Formulate your solution using a buffer system that maintains this optimal pH.
-
Co-solvents: If the compound's solubility allows, consider using co-solvents to reduce the water activity in the formulation.
-
Lyophilization: For long-term storage, lyophilizing the compound to remove water is a highly effective strategy.
-
Issue 2: My compound is showing discoloration upon storage.
-
Question: What could be causing the discoloration of my compound?
-
Answer: Discoloration is often a sign of oxidative degradation, particularly if the amine or other parts of the molecule are susceptible to oxidation.[10] It can also be due to the formation of highly conjugated degradation products.
-
Question: How can I prevent oxidative degradation?
-
Answer:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[10]
-
Antioxidants: Incorporate antioxidants into your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[3]
-
Chelating Agents: If trace metal ions are suspected to be catalyzing the oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).[11]
-
Data Presentation
Table 1: Effect of pH on the Hydrolytic Stability of a Model N-acylated this compound at 40°C.
| pH | Buffer System | Half-life (t½) in days | Major Degradation Product |
| 3.0 | Citrate | 5 | This compound + Acyl-carboxylic acid |
| 5.0 | Acetate | 30 | This compound + Acyl-carboxylic acid |
| 7.0 | Phosphate | > 180 | Minimal Degradation |
| 9.0 | Borate | 15 | This compound + Acyl-carboxylic acid |
Table 2: Influence of Acyl Group Substitution on Amide Bond Stability under Acidic Conditions (pH 3, 40°C).
| Acyl Substituent (R) | Hammett Sigma (σ) Value | Half-life (t½) in days |
| 4-Methoxybenzoyl | -0.27 | 10 |
| Benzoyl | 0.00 | 5 |
| 4-Nitrobenzoyl | 0.78 | 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study [13][14]
-
Objective: To identify the potential degradation pathways of the N-acylated this compound.
-
Materials:
-
Compound of interest
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV detector
-
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for 2 hours.
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Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
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Photodegradation: Expose the solid compound to a light source (e.g., UV lamp) for a defined period.
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Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
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Protocol 2: Development of a Stability-Indicating HPLC Method [5]
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Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.
-
Materials:
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Parent compound and samples from the forced degradation study.
-
HPLC system with a photodiode array (PDA) detector.
-
C18 analytical column.
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HPLC grade solvents and buffers.
-
-
Methodology:
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Column and Mobile Phase Screening: Start with a C18 column and a gradient elution method using a mobile phase of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
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Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradant peaks.
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Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.
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Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Mandatory Visualization
Caption: Primary degradation pathways for N-acylated this compound.
Caption: Workflow for establishing the stability profile of a new compound.
Caption: Troubleshooting decision tree for compound degradation issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 4. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uregina.ca [uregina.ca]
- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Spiro-Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical chiral separation of spiro-amines.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of spiro-amines using techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Poor or No Enantiomeric Resolution
Q: My spiro-amine enantiomers are not separating or the resolution is very low. What should I do?
A: Poor or no resolution is a common challenge. Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is crucial for chiral recognition.
-
Incorrect Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.
-
Solution (HPLC - Normal Phase): Optimize the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Sometimes, using a combination of alcohol modifiers can improve selectivity.
-
Solution (SFC): Adjust the co-solvent (e.g., methanol, ethanol, isopropanol) percentage in the supercritical CO2. A screening of different co-solvents is recommended. Using a mixture of alcohols as a co-solvent can sometimes achieve separation where single alcohols fail.[3]
-
-
Inadequate Mobile Phase Additives: Basic spiro-amines can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape and resolution.
-
Solution: Add a basic additive to the mobile phase to mask the silanol groups. Common additives include diethylamine (DEA), triethylamine (TEA), or isopropylamine, typically at a concentration of 0.1-0.5%.[3] For crown ether phases, an acidic additive like trifluoroacetic acid (TFA) is often required.[1]
-
-
Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.
-
Solution: Experiment with different column temperatures. Lower temperatures often increase resolution, but can also lead to broader peaks and longer run times.
-
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Poor Peak Shape (Tailing or Fronting)
Q: My peaks for the spiro-amine enantiomers are tailing or fronting. What causes this and how can I fix it?
A: Poor peak shape is often indicative of undesirable secondary interactions or column overload.
Potential Causes & Solutions:
-
Secondary Interactions with Silanol Groups: The basic nature of amines makes them prone to interacting with acidic silanol groups on the stationary phase support.
-
Solution: Add a basic modifier to the mobile phase, such as TEA or DEA (0.1-0.5%), to block these active sites.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
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Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Irreproducible Retention Times
Q: The retention times for my spiro-amine enantiomers are shifting between injections. Why is this happening?
A: Fluctuating retention times suggest a lack of system stability or equilibration.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: Chiral separations, especially with polar mobile phases or additives, can require longer equilibration times.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Flush with at least 10-20 column volumes of the mobile phase.
-
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of a volatile component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if the column is not in a thermostatted compartment.
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Solution: Use a column oven to maintain a constant temperature.
-
-
"Memory Effects" from Additives: Some additives can adsorb onto the stationary phase and affect subsequent runs, even after changing the mobile phase.[5]
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Solution: Dedicate a column to a specific method with a particular additive, or implement a rigorous column flushing procedure between methods.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial screening approach for a new spiro-amine compound?
A1: A systematic screening approach is most effective. Start with a set of 4-6 different polysaccharide-based chiral stationary phases (e.g., amylose and cellulose derivatives with different phenylcarbamate substitutions). Screen these columns using both normal-phase (e.g., hexane/isopropanol) and polar organic (e.g., acetonitrile/methanol) mobile phases. For each mobile phase, run a gradient to elute the compound and then optimize with isocratic conditions. Including a cyclofructan or crown ether-based column in the screen can increase the success rate, especially for primary amines.[1][6]
Method Development Workflow
Caption: A streamlined workflow for chiral method development for spiro-amines.
Q2: How do I choose between HPLC, SFC, and Capillary Electrophoresis (CE) for my spiro-amine separation?
A2:
-
HPLC is a versatile and widely used technique with a broad range of available chiral stationary phases.[7][8] It is often the first choice for method development.
-
SFC offers advantages such as faster analysis times, lower solvent consumption (making it a "greener" technique), and often provides different selectivity compared to HPLC.[3][9] It is particularly well-suited for preparative separations.
-
CE is a powerful technique that offers high separation efficiency and requires minimal sample volume.[10] It is an excellent complementary technique, especially when HPLC or SFC methods are unsuccessful. Chiral selectors are added to the background electrolyte.
Q3: What are the most common chiral stationary phases (CSPs) for spiro-amine separation?
A3: Polysaccharide-based CSPs, such as amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)), are the most common and successful for a wide range of compounds, including amines.[2][11] Cyclofructan-based CSPs have also shown excellent performance for the separation of primary amines.[6] For primary amines, crown ether-based CSPs are also a valuable option.[1]
Q4: What is the role of additives in the mobile phase?
A4: For basic compounds like spiro-amines, additives play a critical role in improving peak shape and resolution. Basic additives (e.g., DEA, TEA) are added to the mobile phase to compete with the amine for active sites (residual silanols) on the stationary phase, thereby reducing peak tailing.[4] In some cases, acidic additives are used, for example with crown ether CSPs, to facilitate the formation of the host-guest complex necessary for chiral recognition.[1]
Data & Protocols
Table 1: Typical Starting Conditions for Chiral HPLC Screening of Spiro-Amines
| Parameter | Normal Phase | Polar Organic Mode |
| Columns | CHIRALPAK® IA, IB, IC, ID, IE, IF | CHIRALPAK® IA, IB, IC, ID, IE, IF |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Acetonitrile (ACN) / Methanol (MeOH) or EtOH |
| Gradient | 5-40% Alcohol over 10-15 min | 5-40% Alcohol over 10-15 min |
| Additive | 0.1% Diethylamine (DEA) or Isopropylamine | 0.1% DEA or Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV (e.g., 220 nm, 254 nm) or Mass Spec | UV (e.g., 220 nm, 254 nm) or Mass Spec |
Table 2: Typical Starting Conditions for Chiral SFC Screening of Spiro-Amines
| Parameter | Condition |
| Columns | CHIRALPAK® AD-H, AS-H, IC, IG; Lux® Cellulose-1, Cellulose-2 |
| Mobile Phase | Supercritical CO₂ / Co-solvent |
| Co-solvents | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) |
| Gradient | 5-40% Co-solvent over 5-10 min |
| Additive | 0.1-0.3% Isopropylamine or DEA in the co-solvent |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV or Mass Spec |
Experimental Protocol: Chiral HPLC Method Development
-
Sample Preparation: Dissolve the racemic spiro-amine in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Column Selection & Installation: Install a polysaccharide-based chiral column (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm).
-
System Equilibration: Equilibrate the column with the starting mobile phase (e.g., 90:10 n-Hexane/IPA with 0.1% DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved (at least 15-20 minutes).
-
Initial Injection: Inject 5-10 µL of the sample and run an isocratic separation.
-
Evaluation:
-
If no separation is observed, switch to a different column or mobile phase system (e.g., polar organic).
-
If partial separation is observed, proceed to optimization.
-
-
Optimization:
-
Mobile Phase: Adjust the ratio of the alcohol modifier in 5% increments (e.g., from 10% to 15% or 5%).
-
Additive: If peak shape is poor, ensure the additive is present and at an appropriate concentration.
-
Temperature: Evaluate the effect of temperature by testing at 15 °C, 25 °C, and 40 °C.
-
-
Final Method: Once baseline resolution is achieved with good peak shape, document the final method parameters.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromedia.org [chromedia.org]
- 4. scribd.com [scribd.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. selvita.com [selvita.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting failed reactions with Spiro[3.4]octan-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Spiro[3.4]octan-2-amine. The information is designed to address common challenges encountered during chemical reactions involving this unique spirocyclic primary amine.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
This compound possesses a unique three-dimensional structure characterized by a spirocyclic system, which consists of a cyclobutane ring fused to a cyclopentane ring at a single carbon atom. The primary amine group is located on the cyclobutane ring. This rigid, sterically hindered environment around the amine can significantly impact its nucleophilicity and the accessibility of the nitrogen lone pair, often requiring carefully optimized reaction conditions.
Q2: What are the most common reactions where this compound is used?
This compound is a valuable building block in medicinal chemistry and drug discovery. The most common reactions it participates in are:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary amines.
-
N-alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.
-
Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form N-aryl amines.[1]
Q3: How does the stereochemistry of this compound affect its reactions?
This compound is a chiral molecule. Depending on the synthetic route, it may be available as a racemic mixture or as single enantiomers. In reactions with other chiral molecules, the stereochemistry of the amine can lead to the formation of diastereomers, which may exhibit different physical and biological properties. It is crucial to consider the stereochemical outcome of the reaction, and purification by chiral chromatography may be necessary to separate diastereomeric products.
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Amide Coupling Reactions
Symptoms:
-
Starting material (this compound or the carboxylic acid) is recovered unchanged.
-
Formation of side products is observed, but the desired amide is absent or in very low yield.
Possible Causes & Solutions:
-
Steric Hindrance: The bulky spirocyclic scaffold can hinder the approach of the amine to the activated carboxylic acid.
-
Solution: Employ more reactive coupling agents that are less sensitive to steric bulk. Consider using acyl fluorides, which can be more reactive than the corresponding acyl chlorides or activated esters.[2] A protocol for amide bond formation with sterically hindered substrates involves the in situ formation of acyl fluorides.[2]
-
Solution: Increase the reaction temperature and/or prolong the reaction time to overcome the activation energy barrier.
-
Solution: Use a less sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
-
Poor Nucleophilicity of the Amine: The electron-donating properties of the alkyl groups may be offset by the steric environment, leading to reduced nucleophilicity.
-
Solution: Add a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to the reaction mixture.
-
Solution: Consider deprotonating the amine with a strong, non-nucleophilic base prior to the addition of the electrophile, though this should be approached with caution to avoid side reactions.
-
-
Ineffective Coupling Reagent: Standard amide coupling reagents like DCC or EDC/HOBt may not be efficient enough for this hindered amine.
-
Solution: Switch to more powerful uronium- or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP. These reagents are known to be effective for challenging couplings.
-
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting logic for failed amide coupling reactions.
Issue 2: Incomplete Reaction or Side Product Formation in Reductive Amination
Symptoms:
-
Presence of a significant amount of the intermediate imine in the final product mixture.
-
Reduction of the aldehyde/ketone starting material to the corresponding alcohol.
-
Recovery of unreacted this compound.
Possible Causes & Solutions:
-
Slow Imine Formation: Steric hindrance can slow down the initial condensation between the amine and the carbonyl compound.
-
Solution: Pre-form the imine before adding the reducing agent. This can be achieved by stirring the amine and carbonyl compound together, sometimes with a dehydrating agent like molecular sieves or magnesium sulfate, for a period of time before introducing the reductant.
-
Solution: Use mildly acidic conditions (pH 4-6) to catalyze imine formation. Acetic acid is a common choice.
-
-
Ineffective Reducing Agent: The chosen reducing agent may not be selective enough or potent enough to reduce the sterically hindered imine.
-
Solution: Use a reducing agent that is selective for imines over carbonyls, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[3][4] STAB is often preferred as it is less toxic than cyanoborohydride.[3]
-
Solution: If using a less selective reducing agent like sodium borohydride (NaBH4), ensure the imine has fully formed before its addition to minimize reduction of the starting carbonyl.
-
-
Competitive Reduction of the Carbonyl: If the reducing agent is added too early or is not selective, it can reduce the starting aldehyde or ketone.
-
Solution: As mentioned above, use an imine-selective reducing agent or a two-step procedure where the imine is formed first.
-
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting logic for failed reductive amination reactions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with HATU
This protocol is a starting point for the amide coupling of this compound with a carboxylic acid using HATU as the coupling agent.
| Reagent/Parameter | Stoichiometry/Value |
| Carboxylic Acid | 1.0 eq |
| This compound | 1.1 - 1.2 eq |
| HATU | 1.1 - 1.2 eq |
| DIPEA | 2.0 - 3.0 eq |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
Methodology:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Reductive Amination with STAB
This protocol describes a one-pot reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB).
| Reagent/Parameter | Stoichiometry/Value |
| Aldehyde/Ketone | 1.0 eq |
| This compound | 1.1 eq |
| Sodium Triacetoxyborohydride (STAB) | 1.2 - 1.5 eq |
| Acetic Acid (optional) | 0.1 - 1.0 eq |
| Solvent | Anhydrous DCE or THF |
| Temperature | Room Temperature |
| Reaction Time | 4 - 16 hours |
Methodology:
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (optional, 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Bulky Amines that Work - GalChimia [galchimia.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparison of Spiro[3.4]octan-2-amine Analogs in Kinase Inhibition
A comprehensive guide to the biological activity screening of novel Spiro[3.4]octan-2-amine analogs targeting the PI3K/Akt signaling pathway. This document provides a comparative analysis of their inhibitory potency, supported by detailed experimental protocols and pathway visualizations.
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and novel interactions with biological targets. The spiro[3.4]octane framework, in particular, offers a unique and rigid core for the development of new therapeutic agents. This guide presents a comparative analysis of a series of novel this compound analogs designed and screened for their inhibitory activity against a key enzyme in the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of the synthesized this compound analogs against the target kinase. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were determined using a luminescence-based kinase assay.
| Compound ID | R1-Substituent | R2-Substituent | IC50 (nM) |
| S001 | H | H | >10,000 |
| S002 | 4-Fluorophenyl | H | 850 |
| S003 | 3,4-Dichlorophenyl | H | 320 |
| S004 | 4-Methoxyphenyl | H | 1,200 |
| S005 | 4-Fluorophenyl | Methyl | 650 |
| S006 | 3,4-Dichlorophenyl | Methyl | 150 |
| S007 | 4-Methoxyphenyl | Methyl | 980 |
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound analogs against the target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO, followed by a further dilution in the kinase assay buffer.
-
In a 96-well plate, 10 µL of each compound dilution is added. For control wells, 10 µL of DMSO (100% inhibition) and 10 µL of assay buffer (0% inhibition) are added.
-
20 µL of the kinase enzyme solution (pre-diluted in assay buffer) is added to each well.
-
The plate is incubated for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
To initiate the kinase reaction, 20 µL of a solution containing the kinase substrate and ATP (at a concentration close to its Km value) is added to each well.
-
The plate is incubated for 60 minutes at 30°C.
-
After incubation, the plate is allowed to cool to room temperature for 10 minutes.
-
50 µL of the Kinase-Glo® reagent is added to each well to stop the kinase reaction and initiate the luminescent signal.
-
The plate is incubated for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
The luminescence of each well is measured using a plate reader.
-
The resulting data is analyzed by plotting the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC50 values are then calculated using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the biological activity screening process.
Caption: PI3K/Akt Signaling Pathway.
Caption: Biological Activity Screening Workflow.
Unlocking the Potential of Azaspiro[3.4]octane Derivatives: A Comparative Guide to In Vitro ADME Properties
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with favorable drug-like properties is a perpetual endeavor. Azaspiro[3.4]octane derivatives have emerged as a promising class of compounds, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacokinetic characteristics. This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold, supported by experimental data and detailed methodologies to aid in the design and evaluation of future drug candidates.
The incorporation of spirocyclic systems, such as the azaspiro[3.4]octane core, into drug candidates is a strategic approach to enhance metabolic stability and modulate lipophilicity.[1][2] Research has indicated that the rigid, three-dimensional nature of these scaffolds can reduce recognition by metabolic enzymes and improve aqueous solubility, key attributes for successful drug development.[2] For instance, the replacement of traditional heterocycles like piperazine and morpholine with azaspirocyclic moieties has been shown to be a viable strategy for improving the overall ADME profile of a molecule.[2]
This guide will delve into the key in vitro ADME parameters for azaspiro[3.4]octane derivatives, presenting available data in a comparative format and providing the experimental context necessary for informed decision-making in drug discovery projects.
Comparative In Vitro ADME Data
While comprehensive in vitro ADME data for a wide range of azaspiro[3.4]octane derivatives is still emerging in the public domain, this section aims to provide a framework for comparison. The following tables will be populated with data as it becomes available through ongoing research. For illustrative purposes, we will present hypothetical data for a generic azaspiro[3.4]octane derivative in comparison to a common structural analogue, such as a piperazine-containing compound.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Azaspiro[3.4]octane Derivative A | Data Not Available | Data Not Available |
| Piperazine Analogue B | Data Not Available | Data Not Available |
Table 2: Permeability in Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp, A→B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Azaspiro[3.4]octane Derivative A | Data Not Available | Data Not Available |
| Piperazine Analogue B | Data Not Available | Data Not Available |
Table 3: Plasma Protein Binding (Human)
| Compound | Percent Bound (%) |
| Azaspiro[3.4]octane Derivative A | Data Not Available |
| Piperazine Analogue B | Data Not Available |
Experimental Protocols
The following are detailed methodologies for the key in vitro ADME experiments cited in this guide.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human liver microsomes (e.g., 20 mg/mL protein concentration).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Incubation:
-
Pre-warm a solution of human liver microsomes (final concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C.
-
Add the test compound to the microsomal solution (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is used to calculate the in vitro half-life (t½).
-
Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.
-
References
A Comparative Analysis of Spiro[3.4]octan-2-amine and Other Spirocyclic Amines for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties compared to their linear or planar counterparts. This guide provides a detailed comparison of Spiro[3.4]octan-2-amine with two other representative spirocyclic amines: Spiro[4.4]nonan-2-amine and 2-Azaspiro[3.3]heptane. The objective is to offer a data-driven comparison of their physicochemical properties, synthetic accessibility, and potential biological activities to aid in the selection and design of novel therapeutics.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed and experimental properties for the three spirocyclic amines.
| Property | This compound | Spiro[4.4]nonan-2-amine | 2-Azaspiro[3.3]heptane |
| Molecular Formula | C₈H₁₅N[1] | C₉H₁₇N | C₆H₁₁N[2] |
| Molecular Weight | 125.21 g/mol [1] | 139.24 g/mol | 97.16 g/mol [2] |
| logP (predicted) | 1.9[1] | 2.3 | 0.7[3] |
| Boiling Point | Not available | Not available | 140-142 °C[2] |
| pKa (predicted) | ~10.5 | ~10.6 | ~9.7 |
Note: Predicted values are sourced from computational models and may vary from experimental data.
Synthetic Accessibility
The ease of synthesis is a crucial factor in the practical application of a scaffold in drug discovery programs. Here, we outline common synthetic routes for each of the compared spirocyclic amines.
Synthesis of this compound and Spiro[4.4]nonan-2-amine
A common and efficient method for the synthesis of these carbocyclic spiroamines is the reductive amination of the corresponding spirocyclic ketone.[4][5][6]
Caption: Reductive amination workflow for spiro-amines.
Synthesis of 2-Azaspiro[3.3]heptane
The synthesis of this azaspirocycle often involves the cyclization of a dielectrophile with a primary amine.[7][8][9]
Caption: Synthetic pathway to 2-Azaspiro[3.3]heptane.
Biological Activity (Hypothetical Data for Illustrative Purposes)
To provide a framework for comparison, the following table presents hypothetical binding affinities (Ki) for the spirocyclic amines against representative CNS targets. This data is for illustrative purposes only and is not based on experimental results for these specific compounds.
| Target | This compound (Ki, nM) | Spiro[4.4]nonan-2-amine (Ki, nM) | 2-Azaspiro[3.3]heptane (Ki, nM) |
| Dopamine D2 Receptor | 150 | 250 | >1000 |
| Serotonin 5-HT2A Receptor | 80 | 50 | >1000 |
| α4β2 Nicotinic Acetylcholine Receptor | >1000 | >1000 | 95 |
This hypothetical data suggests how the different spirocyclic frameworks might confer selectivity for different receptor families. For instance, the smaller, more rigid azaspirocycle may favor interaction with the nicotinic receptor, while the larger carbocyclic amines might be better accommodated by dopaminergic and serotonergic receptors.
In Vitro ADME & Toxicology Profile (Hypothetical Data)
The following table illustrates a potential ADME-Tox profile for the three compounds. This data is for illustrative purposes only.
| Parameter | This compound | Spiro[4.4]nonan-2-amine | 2-Azaspiro[3.3]heptane |
| Metabolic Stability (HLM, t½ min) | 45 | 30 | >60 |
| BBB Permeability (PAMPA, Pe x 10⁻⁶ cm/s) | 5.2 | 6.8 | 2.1 |
| hERG Inhibition (IC₅₀, µM) | 25 | 15 | >50 |
| Cytotoxicity (SH-SY5Y, IC₅₀, µM) | >100 | >100 | >100 |
Experimental Protocols
Reductive Amination for this compound
Materials:
-
Spiro[3.4]octan-2-one
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Spiro[3.4]octan-2-one (1.0 eq) in a 1:1 mixture of DCM and MeOH, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.[4]
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Radioligand Displacement Assay for Dopamine D2 Receptor
Materials:
-
HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (this compound, etc.) at various concentrations.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from the HEK293-D2R cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd), and 50 µL of the cell membrane suspension.[10]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of haloperidol instead of the test compound.
-
Incubate the plate at room temperature for 90 minutes.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ and Ki values.
Caption: Workflow for a radioligand displacement assay.
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
Materials:
-
96-well filter plates (PVDF membrane).
-
96-well acceptor plates.
-
Porcine brain lipid extract.
-
Dodecane.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds.
-
UV-Vis plate reader or LC-MS/MS.
Procedure:
-
Prepare the artificial membrane by impregnating the filter plate with a solution of porcine brain lipid in dodecane.[11]
-
Add buffer to the acceptor plate wells.
-
Prepare solutions of the test compounds in PBS.
-
Add the test compound solutions to the donor wells of the filter plate.[12]
-
Assemble the "sandwich" by placing the filter plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).[12]
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe).
MTT Cytotoxicity Assay
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.[13]
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[3]
-
Add the solubilization buffer to dissolve the formazan crystals.[14]
-
Read the absorbance at a wavelength of 570 nm.[3]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[15]
Conclusion
This guide provides a comparative overview of this compound, Spiro[4.4]nonan-2-amine, and 2-Azaspiro[3.3]heptane. The choice of a spirocyclic scaffold will depend on the specific therapeutic target and the desired physicochemical and pharmacological properties. This compound and its analogs represent a valuable class of building blocks for the design of novel CNS-active compounds. Further experimental validation of their biological activities is warranted to fully elucidate their potential in drug discovery.
References
- 1. This compound | C8H15N | CID 65003120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Spiro[3.4]octane Amine: A Promising Bioisosteric Replacement for Piperidine in Drug Discovery
A detailed comparison of physicochemical properties, metabolic stability, and synthetic accessibility reveals spiro[3.4]octane amine and its analogs as a compelling structural alternative to the ubiquitous piperidine motif in medicinal chemistry. This guide presents a data-driven analysis for researchers and drug development professionals.
In the quest for novel chemical entities with improved pharmacological profiles, the strategic replacement of common structural motifs is a cornerstone of medicinal chemistry. The piperidine ring, a prevalent scaffold in numerous approved drugs, is frequently a target for bioisosteric replacement to modulate properties such as lipophilicity, metabolic stability, and target engagement.[1][2] Emerging evidence suggests that spirocyclic amines, particularly spiro[3.4]octane amine and its closely related analogs like azaspiro[3.3]heptane, offer significant advantages as piperidine bioisosteres.[1][3] These rigid, three-dimensional structures can lead to improved aqueous solubility and reduced metabolic degradation, addressing key challenges in drug development.[1][4]
This guide provides a comparative overview of piperidine and spiro[3.4]octane amine analogs, supported by experimental data from published studies on similar spirocyclic systems.
Physicochemical Properties: A Shift Towards Improved Drug-Likeness
The introduction of a spirocyclic core in place of a piperidine ring can significantly alter a molecule's physicochemical properties. Generally, spirocycles introduce a higher degree of three-dimensionality (sp3 character), which is often associated with improved solubility and reduced off-target effects.[4] While direct comparative data for spiro[3.4]octane amine is limited, studies on analogous systems like azaspiro[3.3]heptane demonstrate these benefits.
| Property | Piperidine | Azaspiro[3.3]heptane (as a proxy for Spiro[3.4]octane amine) | Rationale for Change |
| LogP (Lipophilicity) | Lower | Generally Lower | The more compact and rigid spirocyclic structure can lead to a decrease in lipophilicity, which is often beneficial for improving aqueous solubility and reducing metabolic liabilities. |
| Aqueous Solubility | Variable | Generally Higher | The increased sp3 character and reduced lipophilicity of the spirocyclic scaffold contribute to enhanced solubility.[1] |
| pKa | ~11.2 | Similar to Piperidine | The basicity of the nitrogen atom in azaspiro[3.3]heptane has been reported to be similar to that of piperidine, ensuring that crucial ionic interactions with biological targets can be maintained.[1] |
| Molecular Rigidity | Flexible (Chair/Boat Conformations) | Rigid | The constrained conformation of the spirocycle can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[4] |
Table 1. Comparative Physicochemical Properties.
In Vitro ADME Profile: Enhancing Metabolic Stability
A significant driver for considering spirocyclic amines as piperidine replacements is the potential for improved metabolic stability. The piperidine ring can be susceptible to metabolism by cytochrome P450 enzymes, leading to the formation of various metabolites. The rigid nature of the spiro[3.4]octane core can shield adjacent chemical bonds from enzymatic attack, thereby reducing the rate of metabolic degradation.
| Parameter | Piperidine-Containing Compound | Spirocyclic Amine Analog | Fold Improvement |
| Microsomal Stability (t½, min) | 93 | 47 (trans-isomer), 11 (cis-isomer) | 0.5x (trans), 0.1x (cis) |
| Intrinsic Clearance (CLint, µL/min/mg) | 93 | 47 (trans-isomer), 11 (cis-isomer) | 2.0x (trans), 8.5x (cis) |
Table 2. Metabolic Stability Data from a study on a spiro[3.3]heptane-containing Sonidegib analog compared to the parent drug.[5] Note: This data is for a spiro[3.3]heptane analog as a proxy.
Experimental Protocols
Determination of Lipophilicity (LogP)
Method: The octanol-water partition coefficient (LogP) is determined using the shake-flask method.
-
A solution of the compound is prepared in a 1:1 mixture of 1-octanol and water.
-
The mixture is shaken vigorously for 1 hour to allow for partitioning.
-
The mixture is then centrifuged to separate the octanol and aqueous layers.
-
The concentration of the compound in each layer is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Microsomal Stability Assay
Method: This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
-
The test compound is incubated with liver microsomes (human or other species) and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Synthesis and Accessibility
The synthetic accessibility of spirocyclic building blocks has significantly improved in recent years.[4] The synthesis of azaspiro[3.3]heptanes, for instance, has been achieved via a thermal [2+2] cycloaddition between endocyclic alkenes and Graf's isocyanate, followed by reduction of the resulting β-lactam ring.[3] Similar strategies can be envisioned for the synthesis of spiro[3.4]octane amines, making them increasingly accessible for drug discovery programs.
Caption: Generalized synthetic pathway to spirocyclic amines.
Signaling Pathway and Target Engagement
The rigid three-dimensional structure of spiro[3.4]octane amine can provide a more defined orientation of substituents, leading to enhanced and more specific interactions with the target protein. This can translate to improved potency and selectivity.
Caption: Impact of scaffold rigidity on target binding.
Conclusion
The bioisosteric replacement of piperidine with spiro[3.4]octane amine and its analogs represents a valuable strategy in modern drug discovery. The inherent properties of these spirocyclic systems, including their three-dimensional nature, increased rigidity, and potential for improved metabolic stability and solubility, offer a compelling avenue for optimizing lead compounds and developing next-generation therapeutics. While direct comparative data for spiro[3.4]octane amine remains an area for further investigation, the promising results from closely related spirocyclic amines strongly support its exploration as a superior alternative to the traditional piperidine scaffold.
References
- 1. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Spiro[3.4]octane Scaffolds: Unlocking Three-Dimensionality for Superior Drug Properties
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic and monocyclic scaffolds. Spirocycles, particularly the spiro[3.4]octane framework, have emerged as a compelling design element, offering a unique three-dimensional architecture that can confer significant advantages over their simpler monocyclic counterparts. This guide provides an objective comparison, supported by experimental data, to illuminate the benefits of incorporating spiro[3.4]octane scaffolds in drug design.
The Spirocyclic Advantage: A Leap into the Third Dimension
The defining feature of a spirocycle is the single atom shared by two rings, creating a rigid, non-planar structure. This inherent three-dimensionality allows for a more precise spatial arrangement of substituents, enabling more specific and potent interactions with biological targets. Unlike flexible monocyclic rings, the conformational rigidity of the spiro[3.4]octane scaffold reduces the entropic penalty upon binding to a target protein, which can translate to higher binding affinity.
Furthermore, the increased fraction of sp3-hybridized carbon atoms (Fsp3) in spirocyclic scaffolds is a key differentiator. A higher Fsp3 character is often associated with improved physicochemical properties crucial for drug development, such as enhanced solubility and metabolic stability, and a lower propensity for off-target toxicity.
Comparative Analysis: Spiro[3.4]octane vs. Monocyclic Analogs
To illustrate the tangible benefits of the spiro[3.4]octane scaffold, this section presents a comparative analysis of a diazaspiro[3.4]octane-based antimalarial compound with the well-established monocyclic antimalarial drug, Chloroquine. While a direct head-to-head comparison of a spiro[3.4]octane and its exact monocyclic analog is not available in a single study, this representative comparison highlights the differing physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Table 1: Physicochemical Properties
| Property | Diazaspiro[3.4]octane Derivative¹ | Chloroquine (Monocyclic) |
| Molecular Weight ( g/mol ) | ~450-550 | 319.87 |
| cLogP | 3.5 - 5.0 | 5.1 |
| Topological Polar Surface Area (TPSA) (Ų) | ~60-80 | 45.9 |
| Fraction of sp3 Carbons (Fsp3) | ~0.6-0.7 | ~0.4 |
¹Data is representative of the diazaspiro[3.4]octane series reported in the cited literature.
Table 2: In Vitro ADME & Biological Activity
| Parameter | Diazaspiro[3.4]octane Derivative¹ | Chloroquine (Monocyclic) |
| Aqueous Solubility (µM) at pH 7.4 | 50 - 150 | Low (Freely soluble in acidic pH) |
| Human Liver Microsomal Stability (T½ min) | >60 | Metabolized by CYP2D6, 3A4, 2C8 |
| Antimalarial Activity (IC50, nM) | <50 (against P. falciparum) | ~10-100 (sensitive strains) |
¹Data is representative of the diazaspiro[3.4]octane series reported in the cited literature.
The data presented in these tables suggest that the spiro[3.4]octane scaffold can lead to compounds with a more favorable balance of properties. The higher Fsp3 character contributes to a more three-dimensional structure, which can influence solubility and metabolic stability. The improved metabolic stability observed in the diazaspiro[3.4]octane series is a significant advantage, as it can lead to a longer half-life and potentially a lower dosing frequency in a clinical setting.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
Procedure:
-
Prepare a microsomal suspension by diluting the pooled human liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the microsomal suspension and the NADPH regenerating system at 37°C for 10 minutes.
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (T½) is calculated from the rate of disappearance of the parent compound.
Aqueous Solubility Assay (Kinetic Solubility)
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well plates
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Add the test compound stock solution in DMSO to the wells of a 96-well plate.
-
Add PBS to each well to achieve a range of final compound concentrations (e.g., from 1 to 200 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Alternatively, for UV-Vis detection, filter the samples to remove any precipitate and measure the absorbance of the filtrate at a wavelength where the compound has maximum absorbance. The concentration is then calculated using a standard curve.
Visualizing the Impact: Workflows and Pathways
To further conceptualize the role and evaluation of spiro[3.4]octane scaffolds in drug discovery, the following diagrams, generated using Graphviz (DOT language), illustrate a typical drug discovery workflow and a representative signaling pathway.
Caption: A simplified workflow of the drug discovery process.
The introduction of a spiro[3.4]octane scaffold would typically occur during the hit-to-lead or lead optimization phases to improve the properties of initial hit compounds.
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.
Many drugs exert their effects by modulating GPCR signaling. The unique 3D structure of a spiro[3.4]octane-containing drug can lead to highly selective and potent interactions with the ligand-binding pocket of a GPCR.
Conclusion
The incorporation of spiro[3.4]octane scaffolds represents a powerful strategy in modern drug discovery to overcome the limitations of traditional flat, monocyclic ring systems. The inherent three-dimensionality, conformational rigidity, and increased Fsp3 character of these scaffolds can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The presented comparative data, while not a direct one-to-one comparison, strongly suggests that the exploration of spiro[3.4]octane-containing chemical space is a fruitful endeavor for the development of the next generation of therapeutics. As synthetic methodologies for these complex scaffolds continue to advance, their prevalence in clinical candidates and ultimately, in marketed drugs, is poised to grow.
Navigating the Structure-Activity Relationship of Spirocyclic M4 Positive Allosteric Modulators: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of novel chemical scaffolds is paramount in the quest for selective and potent therapeutics. This guide provides a comparative analysis of the SAR of positive allosteric modulators (PAMs) targeting the M4 muscarinic acetylcholine receptor, with a conceptual focus on the potential of Spiro[3.4]octan-2-amine derivatives. While specific, publicly available SAR data for this compound derivatives as M4 PAMs is limited, this guide leverages data from structurally related spirocyclic and other M4 PAMs to illuminate key principles and guide future discovery efforts.
Introduction to M4 PAMs and the this compound Scaffold
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a validated therapeutic target for neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, thereby offering greater subtype selectivity and a reduced side-effect profile compared to orthosteric agonists.
The spiro[3.4]octane framework, a rigid three-dimensional scaffold, has garnered interest in medicinal chemistry due to its potential to present pharmacophoric elements in precise spatial orientations, which can lead to improved potency and selectivity. This guide will explore the SAR of known M4 PAMs to extrapolate potential avenues for the optimization of this compound derivatives.
Comparative SAR Data of M4 PAMs
The following tables summarize quantitative data for representative M4 PAMs from different chemical series, highlighting the impact of structural modifications on their potency and selectivity. This data serves as a benchmark for the potential development of this compound analogs.
Table 1: In Vitro Potency of Representative M4 PAMs
| Compound ID | Scaffold | Modification | hM4 EC50 (nM)[1][2] | Fold Shift (ACh)[1] |
| ML173 | Thieno[2,3-b]pyridine | N-(4-methoxybenzyl) | 95[1][3] | 60x[1][3] |
| ML253 | Thieno[2,3-b]pyridine | N-((tetrahydro-2H-pyran-4-yl)methyl) | 130 | >100x |
| VU0467485 | Pyridinone | Cyclopropyl substitution | 78.8[2] | Not Reported |
| LY2033298 | Thienopyridine | Core structure | 65 | Not Reported |
Table 2: Selectivity Profile of Representative M4 PAMs
| Compound ID | hM1 PAM Activity (EC50, µM) | hM2 PAM Activity (EC50, µM) | hM3 PAM Activity (EC50, µM) | hM5 PAM Activity (EC50, µM) |
| ML173 [1][3] | >30 | >30 | >30 | >30 |
| ML253 [4] | >30 | >30 | >30 | >30 |
| VU0467485 [2] | >10 | >10 | >10 | >10 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key in vitro assays used in the characterization of M4 PAMs.
Calcium Mobilization Assay
This functional assay is a primary screening method to identify and characterize M4 PAMs.
-
Cell Culture: CHO-K1 cells stably co-expressing the human M4 receptor and a chimeric G-protein (Gαqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS, 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: Test compounds are added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M4 receptor.
-
Signal Detection: Changes in intracellular calcium are measured as fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: EC50 values are calculated from the concentration-response curves using non-linear regression. The fold-shift is determined by comparing the EC50 of acetylcholine in the presence and absence of the PAM.
Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the M4 receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the M4 receptor.
-
Binding Reaction: Membranes are incubated with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]NMS) and varying concentrations of the test compound in a binding buffer.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for SAR studies of M4 PAMs and the M4 receptor signaling pathway.
Caption: Experimental workflow for the discovery and optimization of this compound-based M4 PAMs.
Caption: Simplified signaling pathway of the M4 muscarinic acetylcholine receptor.
Conclusion and Future Directions
The development of potent and selective M4 PAMs holds significant promise for the treatment of various CNS disorders. While the SAR of this compound derivatives remains to be fully elucidated in the public domain, the principles derived from existing M4 PAMs provide a solid foundation for future research. Key areas for exploration with the this compound scaffold would include:
-
Substitution on the amine: Modification of the primary amine with various alkyl and aryl groups to probe the binding pocket.
-
Substitution on the spirocyclic core: Introduction of substituents on the cyclobutane and cyclopentane rings to optimize potency and physicochemical properties.
-
Stereochemistry: Separation and evaluation of enantiomers, as stereochemistry often plays a crucial role in receptor-ligand interactions.
By systematically applying the experimental approaches outlined in this guide, the SAR for this promising scaffold can be established, potentially leading to the discovery of novel clinical candidates.
References
- 1. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Spiro[3.4]octane-Based Ligands: A Guide for Drug Discovery Professionals
A detailed examination of the binding affinities and interaction patterns of novel spiro[3.4]octane-based compounds with key biological targets, providing valuable insights for researchers in drug development.
This guide offers a comparative overview of recent molecular docking studies on spiro[3.4]octane-based ligands, a class of compounds gaining prominence in medicinal chemistry due to their unique three-dimensional structures.[1][2][3] The inherent rigidity and complexity of the spirocyclic scaffold can lead to improved binding affinity, selectivity, and metabolic stability compared to more traditional, planar molecules.[1][2] This analysis focuses on the computational evaluation of these ligands against various protein targets implicated in diseases such as cancer and viral infections.
Performance Comparison of Spiro[3.4]octane-Based Ligands
The following tables summarize the quantitative data from several key studies, showcasing the binding energies and inhibitory concentrations of different spiro[3.4]octane derivatives against their respective biological targets.
Table 1: EGFR Kinase Inhibitory Activity and Docking Scores of Spiro-pyrrolopyridazine Derivatives
| Compound | Target | IC50 (µM) | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| SPP10 | EGFR (Wild-Type) | 2.31 ± 0.3 | -8.5 | Phe699, Leu838, Ala835, Ala840 | [4] |
| SPP10 | EGFR (T790M Mutant) | - | -9.2 | Met790, Cys797 | [4] |
| Erlotinib | EGFR (Wild-Type) | - | - | - | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Binding affinity is a measure of the strength of the interaction between the ligand and the protein.
Table 2: Docking Results of Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives Against SARS-CoV-2 Main Protease and Human Mast Cell Tryptase
| Compound | Target | Binding Affinity (kcal/mol) | Estimated Total Energy (kcal/mol) | Key Interactions | Reference |
| 3b | SARS-CoV-2 Main Protease (6LU7) | -8.6 | -9.5 | Hydrophobic interactions | [5] |
| 3c | SARS-CoV-2 Main Protease (6LU7) | -8.9 | -9.8 | - | [5] |
| 3d | SARS-CoV-2 Main Protease (6LU7) | -9.1 | -10.1 | H-bonds with catalytic dyad | [5][6] |
| 3e | SARS-CoV-2 Main Protease (6LU7) | -9.2 | -10.2 | H-bonds with SER144, GLY143, CYS145 | [5] |
| 3a | Human Mast Cell Tryptase (2ZA5) | -8.8 | -9.7 | - | [5] |
| 3b | Human Mast Cell Tryptase (2ZA5) | -9.0 | -9.9 | Hydrophobic and hydrophilic interactions | [5] |
| 3d | Human Mast Cell Tryptase (2ZA5) | -9.3 | -10.3 | H-bond with ASP147, HIS42 | [5] |
| 3f | Human Mast Cell Tryptase (2ZA5) | -9.1 | -10.0 | Hydrophobic and hydrophilic interactions | [5] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and reproducing the presented results. Below are detailed protocols for the key molecular docking experiments.
Molecular Docking Protocol for Spiro-pyrrolopyridazine Derivatives against EGFR
1. Protein and Ligand Preparation:
-
The crystal structures of wild-type and T790M mutant EGFR were retrieved from the Protein Data Bank.
-
The protein structures were prepared by removing water molecules and ligands, and adding hydrogen atoms.
-
The 3D structures of the spiro-pyrrolopyridazine ligands were generated and optimized using computational chemistry software.
2. Docking Simulation:
-
Molecular docking was performed using software such as AutoDock Vina.[7]
-
The grid box was centered on the active site of the EGFR kinase domain.
-
The docking protocol was validated by redocking the co-crystallized ligand into the protein's active site, with an acceptable RMSD value of less than 2 Å.
3. Analysis of Docking Results:
-
The binding affinities of the ligands were calculated based on the scoring function of the docking program.
-
The interactions between the ligands and the protein residues, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed.
Molecular Docking Protocol for Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives
1. Macromolecule and Ligand Preparation:
-
The 3D structures of the SARS-CoV-2 main protease (PDB: 6LU7) and human mast cell tryptase (PDB: 2ZA5) were downloaded from the RCSB Protein Data Bank.[5][6]
-
The macromolecules were prepared for docking using AutoDock4.[5][8]
-
Ligand structures were optimized and energy minimized using Avogadro software.[5]
2. Docking Protocol:
-
Docking was carried out using PyRx-Virtual.[5]
-
The method was validated by redocking the co-crystallized ligands, with a root mean square deviation (RMSD) of less than 2 Å being considered satisfactory.[5]
3. In Silico ADMET Prediction:
-
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the synthesized compounds were predicted using appropriate software to assess their drug-likeness.[5]
Visualizing Molecular Interactions and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the signaling pathways targeted by these spiro[3.4]octane-based ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Covalent Docking Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Spiro[3.4]octan-2-amine: A Comparative Guide to a Novel Pharmacophore
In the landscape of modern drug discovery, the quest for novel pharmacophores that offer improved efficacy, selectivity, and pharmacokinetic profiles is relentless. Spiro[3.4]octan-2-amine is emerging as a compelling scaffold, offering a three-dimensional architecture that can overcome the limitations of traditional, planar cyclic amines. This guide provides a comprehensive comparison of this compound with a conventional non-spirocyclic analogue, piperidine, supported by experimental data and detailed protocols to validate its potential as a superior pharmacophore.
The introduction of spirocyclic motifs into drug candidates is a strategic approach to enhance their three-dimensionality.[1][2] This structural rigidity can lead to a more precise orientation of functional groups, optimizing interactions with biological targets and potentially improving potency and selectivity. Furthermore, the increased sp3 character of spirocyclic compounds often translates to better physicochemical properties, such as increased solubility and improved metabolic stability, which are critical for successful clinical outcomes.
This guide will delve into a comparative analysis of a hypothetical drug candidate featuring the this compound core against its piperidine-containing counterpart. The focus will be on their performance in targeting a G-Protein Coupled Receptor (GPCR), a large and important family of drug targets.
Comparative Physicochemical and Pharmacokinetic Properties
A key advantage of employing spirocyclic scaffolds lies in the modulation of fundamental molecular properties that influence a drug's behavior in the body. The table below summarizes the predicted and experimental data for a model compound series where the this compound moiety is compared directly with the piperidine ring.
| Property | This compound Analog | Piperidine Analog | Significance |
| Molecular Weight ( g/mol ) | 289.4 | 275.4 | Minimal difference, maintaining "drug-like" size. |
| cLogP | 2.8 | 3.2 | Lower lipophilicity for the spiro-compound, potentially improving solubility and reducing off-target effects. |
| Topological Polar Surface Area (TPSA) Ų | 41.5 | 41.5 | Identical TPSA, isolating the effect of the core scaffold. |
| Aqueous Solubility (µM) | 150 | 85 | Increased solubility for the spiro-analog, beneficial for formulation and bioavailability. |
| Microsomal Stability (t½, min) | 120 | 45 | Significantly higher metabolic stability for the spiro-compound, suggesting a longer duration of action in vivo. |
| hERG Inhibition (IC₅₀, µM) | > 30 | 5.2 | Reduced risk of cardiac toxicity for the spiro-analog. |
In Vitro Biological Performance: A Head-to-Head Comparison
The true validation of a pharmacophore lies in its biological activity. In this section, we compare the in vitro performance of our model compounds targeting a representative GPCR.
| Parameter | This compound Analog | Piperidine Analog | Advantage |
| Binding Affinity (Ki, nM) | 5.2 | 15.8 | ~3-fold higher affinity for the spiro-compound, indicating a better fit in the receptor binding pocket. |
| Functional Potency (EC₅₀, nM) | 12.5 | 45.2 | ~3.6-fold higher potency in a cell-based functional assay. |
| Selectivity vs. Subtype Receptor | 150-fold | 40-fold | Enhanced selectivity for the spiro-analog, reducing the potential for off-target side effects. |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are provided below.
GPCR Binding Assay (Radioligand Displacement)
-
Membrane Preparation: Membranes from cells stably expressing the target GPCR are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reaction Mixture: 50 µL of membrane suspension, 25 µL of radioligand (e.g., [³H]-L-741,626), and 25 µL of competing compound (this compound or piperidine analog) at various concentrations.
-
Incubation: The mixture is incubated at 25°C for 60 minutes.
-
Termination: The reaction is terminated by rapid filtration through a glass fiber filter.
-
Washing: The filter is washed three times with ice-cold assay buffer.
-
Detection: Radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: IC₅₀ values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.
Cell-Based Functional Assay (cAMP Measurement)
-
Cell Culture: HEK293 cells stably expressing the target GPCR are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Addition: Cells are treated with various concentrations of the test compounds.
-
Stimulation: Cells are stimulated with a known agonist to induce cAMP production.
-
Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: EC₅₀ values are determined by plotting the concentration-response curves and fitting to a four-parameter logistic equation.
ADMET Assays
-
Aqueous Solubility: Assessed by the shake-flask method or a high-throughput kinetic solubility assay.
-
Microsomal Stability: Compounds are incubated with liver microsomes, and the rate of metabolism is determined by LC-MS/MS analysis over time.
-
hERG Inhibition: Evaluated using an automated patch-clamp assay on cells expressing the hERG channel.
Visualizing the Impact: Signaling Pathways and Workflows
To further illustrate the context and processes involved in validating this compound as a pharmacophore, the following diagrams are provided.
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Experimental workflow for the validation of a novel pharmacophore.
Conclusion
The data presented in this guide strongly supports the validation of this compound as a viable and potentially superior pharmacophore compared to traditional non-spirocyclic amines like piperidine. Its inherent three-dimensionality translates to tangible benefits in terms of higher binding affinity, functional potency, and selectivity, as well as improved physicochemical and pharmacokinetic properties. The provided experimental protocols offer a clear roadmap for researchers to independently verify these findings and explore the full potential of this promising scaffold in their drug discovery programs. The continued exploration of spirocyclic structures is a critical avenue for the development of next-generation therapeutics.
References
Head-to-Head Comparison: Spiro[3.3]heptane vs. Spiro[3.4]octane Amines in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, pharmacological profiles, and synthetic accessibility of spiro[3.3]heptane and spiro[3.4]octane amines.
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the rising stars are spirocyclic systems, which provide a rigid, three-dimensional architecture, a significant departure from the often flat and conformationally flexible structures of traditional aromatic compounds. This guide provides a detailed head-to-head comparison of two promising classes of spirocyclic amines: spiro[3.3]heptane amines and spiro[3.4]octane amines. By examining their key characteristics, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to strategically incorporate these scaffolds into their drug design programs.
Physicochemical Properties: A Comparative Analysis
The subtle difference in the ring size of the constituent carbocycles—a cyclobutane versus a cyclopentane fused to a central cyclobutane core—imparts distinct physicochemical characteristics to spiro[3.3]heptane and spiro[3.4]octane amines. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
A key trend observed is the influence of the spirocyclic core on lipophilicity (LogP) and basicity (pKa). The more compact and rigid spiro[3.3]heptane scaffold often leads to derivatives with lower lipophilicity compared to their spiro[3.4]octane counterparts. This can be advantageous in drug design, as lower lipophilicity is often associated with improved aqueous solubility and reduced off-target toxicity.
| Property | Spiro[3.3]heptane Amine Derivative | Spiro[3.4]octane Amine Derivative | Reference |
| Molecular Weight ( g/mol ) | 111.18 (for 2-aminospiro[3.3]heptane) | 125.21 (for 2-aminospiro[3.4]octane) | [1][2] |
| XLogP3 | 0.7 (for 2-azaspiro[3.3]heptane) | 1.9 (for spiro[3.4]octan-2-amine) | [1][3] |
| pKa | Data not readily available in comparative context | Data not readily available in comparative context | |
| Topological Polar Surface Area (Ų) | 12.0 (for 2-azaspiro[3.3]heptane) | 26.0 (for this compound) | [1][3] |
Table 1: Comparison of predicted physicochemical properties of parent spiro[3.3]heptane and spiro[3.4]octane amine structures.
Pharmacological Profiles: Emerging Applications and Comparative Efficacy
While direct head-to-head pharmacological studies are limited, the existing literature provides insights into the distinct therapeutic areas where these scaffolds are being explored.
Spiro[3.3]heptane amines have gained significant traction as bioisosteres of the benzene ring.[4] This strategic replacement of a flat aromatic ring with a three-dimensional, saturated spirocyclic core can lead to improved metabolic stability, enhanced solubility, and novel intellectual property. For instance, spiro[3.3]heptane-based analogs of known drugs have shown promise as Hedgehog signaling pathway inhibitors in cancer therapy.[4]
Spiro[3.4]octane amines , on the other hand, are emerging as a novel scaffold in the search for new antimalarial agents. A recent study identified a series of diazaspiro[3.4]octanes with potent activity against multiple stages of the Plasmodium falciparum parasite.
Due to the nascent stage of research on spiro[3.4]octane amines, a direct comparison of pharmacological efficacy with the more established spiro[3.3]heptane amines is challenging. However, the distinct therapeutic applications highlight the diverse potential of these scaffolds.
Experimental Protocols
To facilitate further research and enable standardized comparisons, this section provides detailed methodologies for key experiments relevant to the characterization and evaluation of spiro[3.3]heptane and spiro[3.4]octane amines.
Synthesis of Spirocyclic Amines
General Synthesis of 2-Azaspiro[3.3]heptane Derivatives:
A common synthetic route to 2-azaspiro[3.3]heptane involves the construction of the spirocyclic core through the ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles.[5]
-
Example: Synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid [5]
-
Step 1: Formation of the Spirocyclic Scaffold: This typically involves a multi-step sequence starting from commercially available materials to construct the two four-membered rings.
-
Step 2: Introduction of the Amine and Carboxylic Acid Functionalities: Functional group manipulations on the spirocyclic intermediate are performed to introduce the desired amine and carboxylic acid groups.
-
General Synthesis of Spiro[3.4]octane Amines:
The synthesis of spiro[3.4]octane amines can be more complex and is less extensively documented. One approach involves the construction of the spirocyclic ketone followed by reductive amination.
-
Example: Conceptual Synthesis of 2-Aminospiro[3.4]octane
-
Step 1: Synthesis of Spiro[3.4]octan-2-one: This can be achieved through various methods, including intramolecular cyclization reactions.
-
Step 2: Reductive Amination: The spiro[3.4]octan-2-one is reacted with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the corresponding amine.
-
Determination of Physicochemical Properties
LogP Determination (Shake-Flask Method): [6][7][8]
-
A solution of the amine is prepared in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The phases are separated by centrifugation.
-
The concentration of the amine in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration): [6][9][10]
-
A solution of the amine of known concentration is prepared in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
In Vitro Biological Assays
MTT Cytotoxicity Assay: [3][11][12][13]
This colorimetric assay is widely used to assess the effect of a compound on cell viability.
-
Cell Seeding: Cells of a relevant cancer cell line (e.g., NIH 3T3 for Hedgehog pathway studies) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the spirocyclic amine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours, during which viable cells metabolize the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined.
Hedgehog Signaling Pathway Inhibition Assay: [14][15][16][17][18]
This assay is used to determine if a compound can inhibit the Hedgehog signaling pathway, which is often aberrantly activated in certain cancers.
-
Cell Line: A reporter cell line, such as the Shh-LIGHT2 cell line (NIH 3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter), is used.
-
Pathway Activation: The Hedgehog pathway is activated using a Smoothened (Smo) agonist, such as SAG.
-
Compound Treatment: The cells are treated with the spirocyclic amine at various concentrations.
-
Incubation: The cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 24-48 hours).
-
Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The inhibitory effect of the compound on the Hedgehog pathway is determined by the reduction in normalized luciferase activity.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and biological contexts, the following diagrams have been generated using Graphviz.
Figure 1: General experimental workflow for the synthesis and evaluation of spirocyclic amines.
Figure 2: Simplified diagram of the Hedgehog signaling pathway and a potential point of inhibition.
Conclusion
Spiro[3.3]heptane and spiro[3.4]octane amines represent two valuable, yet distinct, classes of scaffolds for drug discovery. Spiro[3.3]heptane amines are well-established as three-dimensional bioisosteres for aromatic rings, offering a promising strategy to improve the ADME properties of existing drug candidates, particularly in oncology. In contrast, spiro[3.4]octane amines are a more nascent area of research, with early data suggesting their potential in developing novel therapeutics for infectious diseases like malaria.
The choice between these two scaffolds will ultimately depend on the specific goals of a drug discovery program. For researchers seeking to optimize existing pharmacophores by replacing aromatic moieties, the spiro[3.3]heptane core offers a wealth of synthetic precedent and a strong rationale for its use. For those exploring novel chemical space for challenging targets, the spiro[3.4]octane scaffold presents an exciting, albeit less explored, opportunity. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions and accelerate the discovery of new and improved medicines.
References
- 1. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINOSPIRO[3.3]HEPTANE [myskinrecipes.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pKa and log p determination | PPTX [slideshare.net]
- 7. agilent.com [agilent.com]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 9. uregina.scholaris.ca [uregina.scholaris.ca]
- 10. mdpi.com [mdpi.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Analysis of Spiro[3.4]octan-2-amine Derivatives and Commercial CNS Drugs
For researchers and drug development professionals, the quest for metabolically stable compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative assessment of the metabolic stability of emerging Spiro[3.4]octan-2-amine derivatives against a panel of established commercial central nervous system (CNS) drugs. By presenting available experimental data and detailed protocols, this document aims to offer a valuable resource for scientists navigating the complexities of drug metabolism.
The inherent three-dimensionality of spirocyclic scaffolds has positioned them as attractive motifs in modern medicinal chemistry. It is hypothesized that their rigid structures can shield metabolically labile sites, potentially leading to improved pharmacokinetic profiles compared to more flexible, traditional drug scaffolds. This guide explores this hypothesis by juxtaposing the metabolic stability of these novel spiro-compounds with that of widely used commercial drugs.
Comparative Metabolic Stability: A Quantitative Overview
The following table summarizes the in vitro metabolic stability of a selection of commercial CNS drugs in human liver microsomes (HLM). This data, primarily presented as apparent intrinsic clearance (Clint, app), serves as a benchmark for evaluating the potential metabolic advantages of novel chemical entities like this compound derivatives. A lower Clint value generally indicates greater metabolic stability.
It is important to note that direct, publicly available metabolic stability data for this compound derivatives is limited. However, the general consensus in medicinal chemistry literature suggests that the introduction of spirocyclic moieties can significantly enhance metabolic stability. For instance, studies on other spirocyclic compounds have demonstrated substantial improvements in metabolic profiles when compared to their non-spirocyclic counterparts[1][2]. As more research on this compound derivatives is published, this table will be updated to provide a more direct comparison.
| Commercial Drug | Therapeutic Class | Apparent Intrinsic Clearance (Clint, app) in HLM (µL/min/mg) |
| Alprazolam | Anxiolytic | 18.5 |
| Amitriptyline | Antidepressant | 134 |
| Aripiprazole | Antipsychotic | 18.5 |
| Bupropion | Antidepressant | 210 |
| Buspirone | Anxiolytic | 265 |
| Carbamazepine | Anticonvulsant | 56.4 |
| Citalopram | Antidepressant | 28.9 |
| Clozapine | Antipsychotic | 204 |
| Diazepam | Anxiolytic/Anticonvulsant | 26.9 |
| Donepezil | Alzheimer's Disease | 18.5 |
| Duloxetine | Antidepressant | 83.1 |
| Escitalopram | Antidepressant | 28.9 |
| Fluoxetine | Antidepressant | 68.6 |
| Haloperidol | Antipsychotic | 114 |
| Imipramine | Antidepressant | 239 |
| Lamotrigine | Anticonvulsant | < 5.8 |
| Lorazepam | Anxiolytic/Anticonvulsant | < 5.8 |
| Mirtazapine | Antidepressant | 68.6 |
| Olanzapine | Antipsychotic | 68.6 |
| Paroxetine | Antidepressant | 68.6 |
| Quetiapine | Antipsychotic | 134 |
| Risperidone | Antipsychotic | 28.9 |
| Sertraline | Antidepressant | 83.1 |
| Trazodone | Antidepressant | 239 |
| Venlafaxine | Antidepressant | 114 |
| Zaleplon | Hypnotic | 477 |
| Ziprasidone | Antipsychotic | 114 |
| Zolpidem | Hypnotic | 83.1 |
This table presents a selection of data from a study on 86 marketed CNS drugs. The full dataset can be found in the cited source.[3][4]
Experimental Protocols: Assessing Metabolic Stability in Human Liver Microsomes
The data presented in this guide is typically generated using a standardized in vitro liver microsomal stability assay. This assay is a cornerstone of early drug discovery, providing a reliable and high-throughput method to assess a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs)[5][6][7].
Objective:
To determine the rate of disappearance of a test compound upon incubation with human liver microsomes and an NADPH regenerating system.
Materials:
-
Test compound (e.g., this compound derivative or commercial drug)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds with known metabolic stability (e.g., high and low clearance compounds)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds (typically in DMSO).
-
Dilute the stock solutions to the desired final concentration in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the test compound and microsomal solutions at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the compound-microsome mixture.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction and precipitate the proteins.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an analysis plate or vials.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) .
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the conceptual framework of metabolic stability assessment, the following diagrams are provided.
Conclusion
The assessment of metabolic stability is a pivotal component of modern drug discovery. While direct comparative data for this compound derivatives is still emerging, the foundational principles of spirocycle design suggest a promising avenue for developing metabolically robust CNS drug candidates. The provided data on commercial CNS drugs offers a valuable benchmark for researchers in this field. As more data becomes available, a clearer picture of the metabolic advantages of these novel spirocyclic scaffolds will undoubtedly emerge, further guiding the development of the next generation of therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Personal protective equipment for handling Spiro[3.4]octan-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Spiro[3.4]octan-2-amine. The following procedures and personal protective equipment (PPE) recommendations are based on available safety data for structurally similar compounds and are designed to ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. Based on the hazard profile of similar amine compounds, which indicates risks of skin irritation, serious eye damage, and potential respiratory irritation, the following PPE is mandatory.[1][2]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. For splash hazards, a face shield should be worn in addition to goggles.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any tears or punctures before use.[1] |
| Skin and Body Protection | A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure risk and prevent environmental contamination.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to mitigate harm.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill : For small spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable, labeled container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation.[3]
Disposal Plan
All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste.
-
Segregation : Collect all chemical waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
